Biotin-PEG4-SS-Alkyne
Description
The exact mass of the compound Biotin-PEG(4)-SS-Alkyne is 691.27432706 g/mol and the complexity rating of the compound is 926. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-[(3aR,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[3-[2-[[3-(but-3-ynylamino)-3-oxopropyl]disulfanyl]ethylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H49N5O8S3/c1-2-3-9-30-27(37)8-20-44-45-21-11-32-26(36)7-12-39-14-16-41-18-19-42-17-15-40-13-10-31-25(35)6-4-5-24-28-23(22-43-24)33-29(38)34-28/h1,23-24,28H,3-22H2,(H,30,37)(H,31,35)(H,32,36)(H2,33,34,38)/t23-,24?,28-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBMQVSWBFJZVLH-ITYCQJBESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCNC(=O)CCSSCCNC(=O)CCOCCOCCOCCOCCNC(=O)CCCC1C2C(CS1)NC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCCNC(=O)CCSSCCNC(=O)CCOCCOCCOCCOCCNC(=O)CCCC1[C@H]2[C@@H](CS1)NC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H49N5O8S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
691.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Biotin-PEG4-SS-Alkyne: A Comprehensive Technical Guide to Reducible Bioorthogonal Chemoproteomics
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Whitepaper & Protocol Guide
As a Senior Application Scientist, I have structured this whitepaper to move beyond basic product descriptions. In chemoproteomics, the difference between a successful target deconvolution and a failed experiment lies in understanding the chemical causality behind your reagents. This guide deconstructs Biotin-PEG4-SS-Alkyne (CAS: 1260247-54-8), detailing its molecular architecture, comparative advantages, and a self-validating experimental protocol designed to eliminate false positives in mass spectrometry.
Part 1: Molecular Architecture & Causality
This compound (Molecular Weight: 691.92 g/mol ; Formula: C29H49N5O8S3) is a trifunctional, redox-cleavable bioconjugation reagent[1]. It is engineered specifically for the capture, purification, and gentle release of azide-tagged biomolecules. Every structural domain of this molecule serves a distinct, causal purpose in the enrichment workflow:
-
The Biotin Moiety (The Anchor): Biotin forms a nearly irreversible, non-covalent bond with streptavidin/avidin (Kd ~ 10⁻¹⁵ M)[]. This extreme affinity is critical because it allows researchers to employ highly stringent washing conditions (e.g., 1% SDS, 4M Urea) to strip away the vast excess of non-specifically bound background proteins in complex cellular lysates.
-
The PEG4 Spacer (The Hydrodynamic Buffer): The tetraethylene glycol (PEG4) linker enhances the aqueous solubility of the reagent. More importantly, it acts as a flexible hydrodynamic spacer that reduces steric hindrance between the target protein and the bulky streptavidin bead, thereby maximizing capture efficiency[].
-
The SS Disulfide Bond (The Release Mechanism): This is the core innovation of the reagent. While stable in extracellular environments, the disulfide bridge is readily cleaved by reducing agents like dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)[]. This allows for the selective elution of the target protein. Endogenously biotinylated proteins (e.g., acetyl-CoA carboxylase) lack this SS bond and remain permanently trapped on the beads, drastically reducing background noise in downstream LC-MS/MS analysis[5].
-
The Terminal Alkyne (The Bioorthogonal Handle): The alkyne provides a highly specific reactive handle for Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC)[1]. It reacts exclusively with azide-tagged biomolecules (such as Activity-Based Protein Profiling (ABPP) probes or newly synthesized proteins tagged via BONCAT)[6].
Part 2: Comparative Analysis of Cleavable Linkers
To establish a robust chemoproteomic assay, one must select the correct cleavage chemistry. The table below summarizes how the SS linker compares to other industry standards.
| Linker Type | Cleavage Mechanism | Primary Reagent | Advantages | Disadvantages |
| Disulfide (SS) | Reduction | TCEP or DTT | Mild physiological conditions; highly efficient release; excellent for protein-centric workflows[]. | Susceptible to disulfide scrambling if lysates are not properly alkylated prior to digestion. |
| DADPS | Acidic Hydrolysis | 5-10% Formic Acid | Leaves a small mass footprint; excellent for peptide-centric workflows[5]. | Acidic conditions can cause protein precipitation, complicating protein-level elution. |
| Azobenzene | Reduction | Sodium Dithionite | Bioorthogonal cleavage; remains stable under standard reduction/alkylation[5]. | Cleavage can produce artifactual mass modifications on peptides, complicating MS searches[5]. |
| Photocleavable (PC) | UV Photolysis | 365 nm UV Light | Reagent-free cleavage; allows high spatiotemporal control[]. | UV penetration is limited in turbid bead slurries; potential for UV-induced crosslinking[6]. |
Part 3: Workflow Visualization
The following diagram maps the logical progression of a chemoproteomic enrichment experiment using this compound.
Chemoproteomic enrichment workflow utilizing this compound.
Part 4: Step-by-Step Methodology (Protein-Centric Enrichment)
Scientific Integrity Note: This protocol is designed as a self-validating system. The physical removal of unreacted reagents (Step 4) and the specific chemical cleavage (Step 9) ensure that only true azide-tagged targets reach the mass spectrometer.
Phase 1: CuAAC Click Chemistry
-
Lysate Preparation: Adjust the protein concentration of the azide-labeled cell lysate to 1–2 mg/mL in PBS.
-
Reagent Addition: Add the following reagents sequentially.
-
This compound (100 µM final).
-
THPTA ligand (1 mM final). Causality: THPTA stabilizes Cu(I) and prevents copper-induced generation of reactive oxygen species that would otherwise degrade the proteome.
-
CuSO₄ (1 mM final).
-
Sodium Ascorbate (1 mM final, freshly prepared). Causality: Ascorbate reduces Cu(II) to the catalytically active Cu(I) required for the cycloaddition.
-
-
Incubation: Rotate the mixture at room temperature for 1.5 hours.
Phase 2: Protein Precipitation & Cleanup
-
Methanol/Chloroform Precipitation: To the reaction mixture, add 4 volumes of cold methanol, 1 volume of chloroform, and 3 volumes of LC-MS grade water. Vortex vigorously and centrifuge at 10,000 × g for 5 minutes.
-
Causality: This step is an absolute critical failure point. It physically separates the precipitated proteins from the vast excess of unreacted this compound. Failing to remove the free probe will saturate the streptavidin beads in Phase 3, resulting in zero target capture.
-
-
Wash: Discard the supernatant, wash the protein disc twice with cold methanol, and air-dry briefly.
Phase 3: Streptavidin Capture
-
Resuspension: Dissolve the protein pellet in 1% SDS in PBS (sonication is usually required).
-
Causality: SDS denatures the proteins and breaks non-covalent protein-protein interactions. This ensures that only the covalently biotinylated target is captured, eliminating the co-immunoprecipitation of non-target background proteins.
-
-
Binding: Dilute the SDS concentration to 0.2% using PBS. Add pre-washed Streptavidin-agarose beads and rotate for 2 hours at room temperature.
-
Stringent Washing: Wash the beads sequentially with 1% SDS, 4 M Urea, and PBS to remove all non-specifically bound biomolecules.
Phase 4: Reductive Cleavage & Elution
-
Elution: Incubate the beads with 50 mM TCEP in PBS for 1 hour at 37°C.
-
Causality: TCEP quantitatively reduces the disulfide bond of the linker[]. The target protein is released into the supernatant, while the biotin moiety remains bound to the streptavidin bead.
-
-
Alkylation: Transfer the eluted supernatant to a new tube. Add Iodoacetamide (IAA) to a final concentration of 100 mM and incubate in the dark for 30 minutes.
-
Analytical Consideration: This step alkylates the newly formed free thiols (both on the protein's native cysteines and the cleaved linker remnant attached to the triazole ring) to prevent disulfide re-formation.
-
-
Digestion: Proceed with standard tryptic digestion and LC-MS/MS analysis.
References
-
Disulfide Linkers in Antibody-Drug Conjugates - BOC Sciences. bocsci.com.[]
-
生物素-四聚乙二醇-二硫键-炔基 | CAS:1260247-54-8 - Confluore. confluore.com.[1]
-
Biotinylation Reagents in Antibody-Drug Conjugates - BOC Sciences. bocsci.com.[]
-
Evaluation of Chemically-Cleavable Linkers for Quantitative Mapping of Small Molecule-Cysteinome Reactivity - ACS Publications. acs.org.[5]
-
Comprehensive Evaluation of Cleavable Bioorthogonal Probes for Site-Specific O-GlcNAc Proteomics - NIH PMC. nih.gov.[6]
-
PC-Biotin-PEG4-PEG3-azide - (CAS 2055198-04-2) - BOC Sciences. bocsci.com.[]
Sources
Advanced Chemoproteomics: A Technical Guide to Cleavable Biotin Alkyne Reagents
Executive Summary: The "Biotin Trap" and the Cleavable Solution
In high-precision chemoproteomics, the streptavidin-biotin interaction (
The Consequence: Traditional elution co-elutes non-specifically bound background proteins (the "bead proteome") and endogenously biotinylated carboxylases, severely compromising Signal-to-Noise (S/N) ratios in Mass Spectrometry (MS) analysis.
The Solution: Cleavable Biotin Alkyne reagents introduce a "self-destruct" mechanism within the linker. This allows for the covalent capture of targets via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), rigorous washing to remove background, and subsequent gentle release of the target minus the biotin handle.
Strategic Selection: Comparative Analysis of Linker Chemistries
Selecting the correct cleavable moiety is not a matter of preference but of experimental compatibility. As a Senior Application Scientist, I categorize these reagents based on their cleavage triggers and downstream compatibility.
Table 1: Technical Comparison of Cleavable Linkers
| Linker Type | Cleavage Trigger | Mechanism | Mass Tag Residual | Best Application | Contraindications |
| DADPS (Dialkoxydiphenylsilane) | Acid (10% Formic Acid) | Hydrolysis of Si-O bond | Small (~143 Da) | Global Proteomics (MS) .[1] Compatible with TMT labeling. | Acid-labile PTMs (e.g., some glycosylations).[1] |
| Dde | Hydrazine (2% aq.)[2] | Transimination / Cyclization | ~100 Da | Protein Enrichment . Mild conditions preserve protein structure. | Samples containing aldehydes/ketones (rare in standard lysates). |
| Disulfide (S-S) | Reduction (DTT, TCEP, | Disulfide exchange | Varies | Surface Labeling . Quick, standard buffer compatibility. | Cysteinome profiling . High background if native disulfides are reduced. |
| PC (Photocleavable) | UV Light (365 nm) | Photolysis (Nitrobenzyl) | Varies | Live Cell / Spatial . Non-contact elution. | UV-sensitive samples; potential for heat damage during irradiation.[1] |
| Diazo | Dithionite ( | Reductive cleavage | Varies | Specialized . Alternative to Dde/Acid.[3] | Oxidatively sensitive samples.[4][5] |
Expert Insight: Why DADPS is often the "Gold Standard" for MS
For quantitative proteomics (e.g., BONCAT, ABPP), DADPS is frequently superior. Its cleavage condition (formic acid) is directly compatible with downstream LC-MS workflows, often eliminating the need for desalting steps required after hydrazine (Dde) or salt (Dithionite) cleavage. Furthermore, it leaves a predictable, small mass tag that is easily defined as a fixed modification in search engines (e.g., MaxQuant, Proteome Discoverer).
Core Experimental Workflow
This protocol focuses on the DADPS Biotin Alkyne workflow due to its dominance in high-end proteomics, but the logic applies to other linkers with modified elution steps.
Phase A: The Click Reaction (CuAAC)
Objective: Covalently attach the biotin probe to the alkyne-tagged protein.
Reagents:
-
Protein Lysate: 1–2 mg/mL in lysis buffer (e.g., 1% SDS, 50 mM HEPES pH 8.0). Avoid buffers with EDTA or strong chelators.
-
DADPS Biotin Azide: 100 μM final.
-
CuSO4: 1 mM final.
-
Ligand (THPTA or BTTAA): 5 mM final (maintain 1:5 Cu:Ligand ratio).
-
Sodium Ascorbate: 10 mM final (freshly prepared).
Protocol:
-
Mix lysate with DADPS Biotin Azide.
-
Pre-mix CuSO4 and Ligand (THPTA) separately before adding to the lysate. Reason: This protects the protein from Cu(II)-induced oxidation.[1]
-
Add the Cu-Ligand complex to the lysate.
-
Initiate reaction with Sodium Ascorbate.
-
Incubate: 1 hour at RT with rotation.
Phase B: Enrichment & Stringent Washing
Objective: Remove the "noise" (non-specific binders).
-
Precipitation: Methanol/Chloroform/Water (4:1:3 ratio) precipitation is mandatory here to remove excess unreacted biotin probe. Failure to do this will saturate your Streptavidin beads with free probe.
-
Resuspension: Resuspend pellet in 8M Urea / 50 mM HEPES.
-
Bind: Incubate with Streptavidin-Agarose (or Magnetic) beads for 2 hours.
-
The "Nuclear" Wash (Critical):
-
2x with 1% SDS in PBS (Removes hydrophobic non-specifics).[6]
-
2x with 4M Urea (Unfolds non-covalent binders).
-
2x with 50 mM Ammonium Bicarbonate (Prepares for elution/digestion).
-
Phase C: Cleavage & Elution
Objective: Release the target.
-
Elution Buffer: Prepare 10% Formic Acid (FA) in water.
-
Incubate: Add 2-3 bead volumes of Elution Buffer. Agitate for 30–60 mins at RT.
-
Collect: Spin down/magnetize. Collect supernatant.
-
Neutralize: If moving to digestion, neutralize with TEAB or HEPES. If moving to direct MS injection (peptides), the FA is already compatible.
Visualizing the Mechanism
The following diagram illustrates the logic flow from the initial "Click" to the final "Clean Elution," contrasting it with the "Dirty Elution" of standard biotin.
Caption: Figure 1.[1][2][4][7] The DADPS workflow ensures that the streptavidin-biotin contaminant remains on the bead, releasing only the target.
Troubleshooting: The Senior Scientist's Notebook
Issue 1: High Background (The "Dirty Blot")
-
Cause: Insufficient washing or "sticky" proteins (chaperones, ribosomal proteins) binding to the bead matrix.
-
Fix: Implement the "Nuclear Wash" described above. Ensure the initial protein precipitation (MeOH/CHCl3) is thorough; free biotin probe competing for beads is a silent killer of yield.
Issue 2: Low Yield
-
Cause: Copper toxicity or oxidation.
-
Fix: Always pre-complex Copper with THPTA/BTTAA before adding to protein. Perform the reaction under an inert atmosphere (N2) if the protein is oxidation-sensitive (e.g., active site cysteines).
Issue 3: Incomplete Cleavage
-
Cause: pH drift or insufficient time.
-
Fix: For DADPS, ensure the Formic Acid is fresh. For Dde, hydrazine degrades over time; use a fresh aliquot. Verify cleavage efficiency by boiling the post-elution beads in SDS and running a gel to see what was left behind.
References
-
Cleavable Biotin Probes for Labeling of Biomolecules via Azide−Alkyne Cycloaddition. Journal of the American Chemical Society. [Link]
-
Acid cleavable biotin-alkyne improves sensitivity for direct detection of biotin labeled peptides in BONCAT analysis. bioRxiv. [Link][1][8]
-
Evaluation of Chemically-Cleavable Linkers for Quantitative Mapping of Small Molecule-Cysteinome Reactivity. ACS Chemical Biology. [Link][1][8]
-
A Simple and Effective Cleavable Linker for Chemical Proteomics Applications. Molecular & Cellular Proteomics. [Link]
Sources
- 1. Cleavable Linkers - CD Bioparticles [cd-bioparticles.net]
- 2. vectorlabs.com [vectorlabs.com]
- 3. njbio.com [njbio.com]
- 4. A Simple and Effective Cleavable Linker for Chemical Proteomics Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biotinylation.alfa-chemistry.com [biotinylation.alfa-chemistry.com]
- 6. Cleavable Biotin Probes for Labeling of Biomolecules via the Azide – Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. vectorlabs.com [vectorlabs.com]
- 8. Acid cleavable biotin-alkyne improves sensitivity for direct detection of biotin labeled peptides in BONCAT analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Solubility & Handling of Biotin-PEG4-SS-Alkyne
Executive Summary
Biotin-PEG4-SS-Alkyne is a specialized, cleavable heterobifunctional probe designed for chemoproteomics and affinity purification. Unlike standard biotin linkers, this molecule incorporates a disulfide (SS) bond, allowing for the specific, reductive elution of biotinylated targets under mild conditions. This capability resolves the historical challenge of eluting biotinylated proteins from Streptavidin, which typically requires harsh denaturation that destroys native protein structure.
This guide provides a validated technical framework for the solubilization, storage, and experimental application of this compound, ensuring maximum recovery and structural integrity of target biomolecules.
Molecular Architecture & Properties
To master the solubility of this reagent, one must understand its amphiphilic nature. The molecule consists of four distinct functional domains, each dictating specific solvent interactions.
| Domain | Chemical Nature | Solubility Impact | Function |
| Biotin | Hydrophobic / Heterocyclic | Low water solubility | High-affinity binding to Streptavidin/Avidin. |
| PEG4 Spacer | Hydrophilic (Polyether) | Enhances water solubility | Increases hydrodynamic radius; reduces steric hindrance; improves biocompatibility. |
| SS (Disulfide) | Hydrophobic (Sulfur bridge) | Solvent neutral | Cleavable linker. Sensitive to reducing agents (DTT, TCEP).[1] |
| Alkyne | Hydrophobic | Organic soluble | Bioorthogonal handle for Click Chemistry (CuAAC) with Azides.[2] |
-
Molecular Weight: ~590 – 690 Da (Dependent on specific vendor synthesis and salt forms; check specific CoA).
-
Appearance: White to off-white amorphous solid.
Solubility Profile: DMSO vs. Water[4][5]
The solubility behavior of this compound is amphiphilic . While the PEG4 linker confers water solubility, the core biotin and alkyne moieties drive the molecule towards organic solvents.
Quantitative Solubility Data
| Solvent | Solubility Limit | Stability | Recommendation |
| DMSO (Anhydrous) | > 50 mM (~35-50 mg/mL) | High (Months at -20°C) | Primary solvent for Stock Solutions. |
| DMF (Anhydrous) | > 50 mM | High | Alternative to DMSO if downstream assays are DMSO-sensitive. |
| Water (Deionized) | ~10 mM (Variable)* | Low (Hydrolysis risk over time) | Not recommended for Stock. Use only for immediate working solutions. |
| PBS / Buffers | < 5 mM | Low | High salt concentrations can reduce solubility ("salting out"). |
*Note: While theoretically soluble in water up to ~10 mM due to the PEG chain, dissolution kinetics are slow, often requiring sonication which generates heat—a risk to the disulfide bond. Direct dissolution in water often results in micro-aggregates.
Preparation Protocols
Protocol A: Preparation of Stable Stock Solution (Recommended)
Objective: Create a high-concentration (50 mM) master stock in DMSO to ensure complete dissolution and long-term stability.
-
Calculate Mass: Determine the mass required for a 50 mM solution based on the specific MW provided by the vendor.
-
Formula:
-
-
Solvent Addition: Add high-quality, anhydrous DMSO (Dimethyl Sulfoxide) to the vial.
-
Dissolution: Vortex vigorously for 30–60 seconds. The solution should be completely clear and colorless.
-
Quality Control: Hold the vial up to a light source. If turbidity or particulates are visible, pulse-spin in a centrifuge and vortex again.
-
-
Storage: Aliquot into single-use volumes (e.g., 20 µL) to avoid freeze-thaw cycles. Store at -20°C (stable for 6 months) or -80°C (stable for 12 months).
Protocol B: Preparation of Aqueous Working Solution
Objective: Dilute the DMSO stock into an aqueous buffer for the Click reaction.
-
Prepare Buffer: Use a buffer free of reducing agents (No DTT, No TCEP). PBS (pH 7.4) or HEPES are ideal.
-
Spike-in: Slowly add the calculated volume of DMSO Stock to the buffer while vortexing.
-
Target Concentration: Typically 100 µM – 1 mM for labeling reactions.[2]
-
DMSO Limit: Keep final DMSO concentration < 5% (v/v) to prevent protein denaturation, though the reagent itself is stable in higher DMSO.
-
-
Usage: Use immediately. Do not store aqueous working solutions.
Critical Stability & Handling (The "Gotchas")
The Disulfide (SS) Vulnerability
The defining feature of this probe is the disulfide bond.[] It is stable in extracellular-like environments (oxidizing) but unstable in intracellular-like or reducing environments.
-
Strictly Avoid: Dithiothreitol (DTT),
-Mercaptoethanol (BME), and TCEP in the labeling or binding buffers.-
Consequence: Premature cleavage of the probe, resulting in loss of the biotin handle before enrichment.
-
-
Click Chemistry Compatibility: Standard CuAAC reactions use Sodium Ascorbate as a reductant to maintain Cu(I).
-
Insight: Disulfide bonds are generally stable to Sodium Ascorbate for the short duration (1–2 hours) of a Click reaction. However, minimize incubation time to avoid incidental reduction.
-
pH Sensitivity[7][8]
-
Optimal pH: 7.0 – 8.0.
-
Avoid: pH > 9.0 (accelerates hydrolysis and disulfide exchange) or pH < 5.0 (can affect solubility).
Experimental Workflow & Visualization
The following diagram illustrates the validated workflow, highlighting the critical "No Reductant" zones versus the "Elution" zone.
Figure 1: Operational workflow for this compound. Note the strict requirement to avoid reducing agents until the final elution step.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Precipitation in Aqueous Buffer | Concentration too high or "Salting out" effect. | Predissolve in DMSO.[4][5] Ensure final concentration < 1 mM. Lower salt concentration in buffer. |
| Low Recovery of Target | Premature cleavage of SS bond. | Check all buffers for DTT/TCEP contamination. Ensure Sodium Ascorbate in Click reaction is fresh and not in huge excess. |
| High Background | Non-specific binding of hydrophobic alkyne. | Increase PEG chain length (switch to PEG4 if using PEG0). Perform washes with 0.1% SDS or high salt before elution. |
| Incomplete Elution | Oxidized reducing agent. | Use fresh DTT/TCEP. Increase elution temp to 37°C or 50°C for 30 mins. |
References
-
BroadPharm. Biotin-PEG4-alkyne and Cleavable Linkers Product Data. Retrieved from
-
Szychowski, J., et al. (2010). Cleavable biotin probes for labeling of biomolecules via azide-alkyne cycloaddition.[2][6] Journal of the American Chemical Society, 132(51), 18351-18360.[6]
-
Vector Laboratories. Biotin-PEG4-Alkyne Specifications and Solubility. Retrieved from
-
MedChemExpress. Biotin-PEG4-alkyne Solubility and Handling. Retrieved from
-
Yang, Y., et al. (2013). Chemoproteomic profiling of protein targets.[1][2] Cell Chemical Biology. (General reference for disulfide cleavable linker strategy).
Sources
The Definitive Guide to Biotin-PEG4-SS-Alkyne: Structural Mechanics, Click Chemistry, and Cleavable Linker Applications
Executive Summary
In the fields of chemoproteomics, targeted drug delivery, and bioconjugation, researchers frequently encounter the "elution paradox": the non-covalent interaction between biotin and streptavidin is so strong (
Biotin-PEG4-SS-Alkyne (CAS: 1260247-54-8) was engineered to solve this exact bottleneck 2. By integrating a bioorthogonal reactive group, a hydrophilic spacer, and a redox-sensitive cleavage site, this molecule provides a self-validating system for the capture, purification, and controlled, native-state release of target biomolecules [[]]().
Molecular Architecture & Physicochemical Properties
To understand the causality behind experimental choices when using this reagent, one must dissect its molecular architecture. Every domain serves a strict mechanistic purpose:
-
Biotin Moiety: Enables ultra-high affinity binding to avidin/streptavidin matrices, ensuring the robust enrichment of low-abundance targets from complex biological mixtures .
-
PEG4 Spacer: The tetra-ethylene glycol linker imparts critical aqueous solubility, mitigates steric hindrance during the streptavidin interaction, and minimizes non-specific protein aggregation .
-
Disulfide (SS) Bond: Acts as a redox-sensitive "switch." While stable in the extracellular environment, it is rapidly cleaved by intracellular reducing agents (e.g., Glutathione, GSH) or exogenously added dithiothreitol (DTT) [[]]().
-
Terminal Alkyne: Serves as the bioorthogonal reactive handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), allowing covalent attachment to azide-modified proteins without cross-reacting with native biological functional groups 5.
Quantitative Data Summary
| Property | Specification |
| Chemical Name | This compound |
| CAS Number | 1260247-54-8 2 |
| Molecular Formula | C29H49N5O8S3 6 |
| Molecular Weight | 691.92 g/mol [[7]]() |
| Appearance | White Semi-Solid 2 |
| Storage Conditions | -20°C, protected from light and moisture 7 |
| Cleavage Mechanism | Reductive cleavage via DTT, TCEP, or intracellular GSH |
Mechanistic Causality in Bioconjugation (The "Why")
The Role of Disulfide Linkers in ADCs
In the design of Antibody-Drug Conjugates (ADCs), the linker connecting the cytotoxic payload to the targeting antibody must be highly stable in systemic circulation but rapidly cleavable upon tumor cell entry. Disulfide linkers achieve this due to the steep concentration gradient of glutathione (GSH)—which is micromolar in blood plasma but millimolar inside cancer cells . This compound allows researchers to prototype these ADCs by "clicking" the alkyne to an azide-modified antibody and utilizing the biotin tag to track internalization and payload release kinetics in vitro.
The Self-Validating Proteomics System
When identifying novel protein targets, non-specific binding to streptavidin beads creates high background noise. This compound introduces a self-validating protocol . By utilizing a reductive elution step (DTT/TCEP), only proteins covalently linked to the probe via the disulfide bond are released. Background contaminants lacking this specific SS-bond remain irreversibly trapped on the streptavidin resin, ensuring that any eluted protein is a definitively validated target.
Experimental Workflow & Protocols
The following protocol details the conjugation of an azide-tagged biomolecule with this compound, followed by affinity enrichment and chemically triggered native release.
Phase 1: Copper-Catalyzed Click Chemistry (CuAAC)
Causality Note: The inclusion of the THPTA ligand is strictly required. THPTA coordinates Cu(I), maintaining its active oxidation state while simultaneously shielding the protein from copper-catalyzed reactive oxygen species (ROS) that would otherwise cause oxidative degradation.
-
Preparation: Ensure the azide-modified target protein (1-5 mg/mL) is in an amine-free, non-reducing buffer (e.g., 50 mM HEPES, pH 7.4).
-
Master Mix Assembly: For a standard 100 µL reaction, prepare the following final concentrations:
-
This compound: 100 µM (from a 10 mM DMSO stock).
-
CuSO4: 1 mM.
-
THPTA: 5 mM. (Critical Step: Premix CuSO4 and THPTA before adding to the protein to ensure immediate complexation).
-
Sodium Ascorbate: 5 mM (Must be prepared fresh to effectively reduce Cu(II) to Cu(I)).
-
-
Execution: Add the premixed CuSO4/THPTA to the protein/alkyne solution. Add sodium ascorbate last to initiate the reaction.
-
Incubation: Incubate at room temperature for 1-2 hours in the dark.
-
Quenching: Halt the reaction by adding 10 mM EDTA to chelate the copper. Remove excess unreacted alkyne probe using a molecular weight cutoff (MWCO) spin filter.
Phase 2: Streptavidin Enrichment and Reductive Cleavage
-
Immobilization: Add the purified, biotinylated protein to pre-washed Streptavidin magnetic beads. Incubate for 1 hour at room temperature with gentle rotation.
-
Stringent Washing: Wash the beads sequentially to eliminate non-specific binders:
-
3x with PBS + 0.1% SDS.
-
3x with PBS + 1% Triton X-100.
-
3x with standard PBS.
-
-
Reductive Elution: Resuspend the beads in 1 column volume of Elution Buffer (PBS containing 50 mM DTT or 10 mM TCEP).
-
Cleavage Incubation: Incubate at 37°C for 30-60 minutes. The reducing agent cleaves the disulfide bond, releasing the target protein while the biotin moiety remains anchored to the beads.
-
Isolation: Magnetically separate the beads. The supernatant contains the highly purified target protein in its native conformation, ready for downstream mass spectrometry or functional assays.
Workflow Visualization
Workflow of this compound bioconjugation, streptavidin capture, and reductive cleavage.
References
-
生物素-四聚乙二醇-二硫键-炔基| CAS:1260247-54-8: this compound, Confluore, 2
-
Biotin-PEG(4)-SS-Alkyne - Ruixibiotech, Ruixibiotech, 7
-
PC-Biotin-PEG4-PEG3-azide - (CAS 2055198-04-2) | ADC Linker, BOC Sciences,
-
Biotinylation Reagents in Antibody-Drug Conjugates, BOC Sciences,
-
Disulfide Linkers in Antibody-Drug Conjugates, BOC Sciences,
-
Biotin-PEG(4)-SS-Alkyne, PrecisePEG, 6
-
1620523-64-9,Biotin-SS-N3,叠氮双硫键生物素, CSDN, 5
Sources
Precision Bioconjugation: An In-Depth Guide to Bioorthogonal Labeling with Alkyne Probes
Introduction
Bioorthogonal chemistry, a transformative concept pioneered by Carolyn Bertozzi, encompasses a suite of high-yielding chemical reactions that proceed rapidly and selectively in complex biological environments without interfering with endogenous biochemical processes[1]. At the forefront of this field is the use of alkyne probes to target azide-functionalized biomolecules. Because terminal alkynes and azides are virtually absent in native biological systems, they serve as ideal, non-perturbing chemical reporters[2].
This technical guide provides an authoritative, mechanistic, and practical roadmap for drug development professionals and researchers utilizing alkyne probes for precision bioconjugation. We will dissect the causality behind experimental choices in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), ensuring your protocols operate as self-validating systems.
Section 1: Mechanistic Foundations of Alkyne-Azide Cycloadditions
The fundamental reaction driving alkyne-based bioorthogonal labeling is the 1,3-dipolar cycloaddition between an azide and an alkyne to form a highly stable 1,2,3-triazole linkage. However, the classical Huisgen cycloaddition requires elevated temperatures incompatible with living systems. To bypass this thermodynamic barrier, two distinct chemical strategies have evolved:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Introduced independently by the Sharpless and Meldal laboratories, CuAAC utilizes a copper(I) catalyst to coordinate the terminal alkyne, forming a highly reactive copper acetylide intermediate. This coordination lowers the activation energy by approximately 11 kcal/mol, accelerating the reaction by a factor of
Causality in Catalyst Design: While highly efficient, Cu(I) is cytotoxic and prone to generating reactive oxygen species (ROS) via the Fenton reaction. Therefore, CuAAC is strictly limited to fixed cells, cell lysates, or extracellular labeling. To mitigate oxidation and ROS generation, accelerating ligands such as THPTA (tris-hydroxypropyltriazolylmethylamine) are employed. THPTA coordinates Cu(I), shielding it from oxidation while maintaining its catalytic availability in aqueous media[4].
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
To achieve true biocompatibility for in vivo and live-cell applications, the Bertozzi lab developed SPAAC, eliminating the need for a toxic metal catalyst[2]. SPAAC relies on the inherent ring strain of cyclooctynes (~18 kcal/mol). The transition state of the cycloaddition relieves this angular deformation, providing the thermodynamic driving force necessary for the reaction to proceed spontaneously at physiological temperatures[5].
Mechanistic divergence of CuAAC and SPAAC bioorthogonal labeling pathways.
Section 2: Quantitative Kinetics and Probe Selection
The selection of an alkyne probe dictates the reaction kinetics, steric footprint, and ultimate success of the bioconjugation. Terminal alkynes used in CuAAC are sterically minimal, making them ideal for metabolic incorporation (e.g., 5-ethynyl uridine for RNA labeling or 7-octynoic acid for lipid acylation)[6][7]. Conversely, SPAAC requires bulky cyclooctynes, which can introduce steric hindrance and hydrophobicity.
Causality in Probe Evolution: Early unsubstituted cyclooctynes (OCT) exhibited sluggish kinetics. To enhance the reaction rate, electron-withdrawing groups (e.g., fluorine in DIFO) or fused aryl rings (e.g., DBCO) were introduced to lower the LUMO of the alkyne, facilitating faster interaction with the azide HOMO[8]. BCN (bicyclo[6.1.0]non-4-yne) offers a highly symmetrical, slightly less hydrophobic alternative with excellent kinetics[9].
Table 1: Comparative Kinetics and Properties of Bioorthogonal Alkyne Probes
| Probe Type | Example | Rate Constant ( | Biocompatibility | Primary Application |
| Terminal Alkyne | Propargyl Glycine | 10 - 100 (Requires Cu) | Low (Cytotoxic) | Lysates, Fixed Cells, Biomaterials |
| Unsubstituted Cyclooctyne | OCT | ~0.0012 | High | Early in vivo proof-of-concept |
| Fluorinated Cyclooctyne | DIFO | ~0.076 | High | Live-cell imaging |
| Bicyclononyne | BCN | 0.1 - 0.3 | High | Dual-labeling, IEDDA compatible |
| Dibenzocyclooctyne | DBCO | 0.3 - 0.9 | High | Fast live-cell labeling, ADCs |
(Data synthesized from 4[4] and 9[9])
Section 3: Experimental Workflows and Self-Validating Protocols
A robust bioorthogonal experiment must be designed as a self-validating system. This means incorporating strict negative controls (e.g., omitting the metabolic precursor) to quantify non-specific background binding and validate the specificity of the click reaction.
Step-by-step workflow for metabolic labeling and subsequent bioorthogonal detection.
Protocol A: CuAAC-Mediated Fluorogenic Labeling in Cell Lysates
This protocol utilizes a terminal alkyne-tagged biomolecule and an azide-fluorophore.
Causality Checkpoint: The order of reagent addition is critical. TCEP must be added before the copper source to ensure complete reduction of Cu(II) to the active Cu(I) state. The ligand (THPTA) must be mixed with the copper prior to contacting the protein to prevent Cu-induced protein precipitation and ROS generation[7].
-
Preparation: Lyse cells metabolically labeled with an alkyne precursor (e.g., 7-octynoic acid) in a compatible buffer (e.g., 1% NP-40 in 50 mM Tris-HCl, pH 7.4). Determine protein concentration via BCA assay.
-
Master Mix Assembly: For a 100 µL reaction containing 1-2 mg/mL protein, prepare the click cocktail in the following strict order:
-
Azide-Fluorophore (Final conc: 50 µM)
-
TCEP (Tris(2-carboxyethyl)phosphine) (Final conc: 1 mM)
-
THPTA Ligand (Final conc: 100 µM)
-
CuSO
(Final conc: 1 mM)
-
-
Reaction: Vortex the master mix and add to the lysate. Incubate in the dark at room temperature for 1 hour.
-
Validation & Cleanup: Precipitate proteins using chloroform/methanol extraction to remove unreacted fluorophore. Resuspend the pellet in SDS sample buffer.
-
System Control: Run parallel samples from cells grown without the alkyne precursor to establish the background fluorescence baseline.
Protocol B: SPAAC-Mediated Live-Cell Surface Engineering
This protocol utilizes metabolic glycoengineering to install azides on cell surface glycans, followed by copper-free labeling with a DBCO-probe[10].
Causality Checkpoint: Because SPAAC relies on bulky, hydrophobic cyclooctynes (like DBCO), non-specific hydrophobic interactions with the lipid bilayer can cause high background. Extensive washing with BSA-containing buffers is required to sequester unreacted DBCO probes.
-
Metabolic Labeling: Incubate live cells (e.g., hMSCs) with 50 µM Ac
ManNAz (tetra-acetylated N-azidoacetyl-D-mannosamine) in complete culture medium for 48 hours. The acetyl groups enhance membrane permeability; intracellular esterases remove them, allowing incorporation into surface sialic acids. -
Washing: Wash cells 3x with PBS containing 1% BSA to remove unincorporated Ac
ManNAz. -
SPAAC Reaction: Add 20 µM DBCO-Fluorophore (e.g., DBCO-Sulfo-Cy5 for improved water solubility) in PBS. Incubate at 37°C for 30–60 minutes.
-
Clearance: Wash cells 3x with PBS + 1% BSA. The BSA acts as a hydrophobic sink to pull unreacted DBCO out of the cell membrane.
-
System Control: Analyze via flow cytometry or confocal microscopy. A vehicle-treated control (DMSO instead of Ac
ManNAz) must be used to quantify non-specific DBCO membrane partitioning.
Section 4: Advanced Applications - Fluorogenic "Smart" Probes
To further circumvent the background noise caused by unreacted probes, researchers have developed bioorthogonal "smart" probes. These probes are non-fluorescent in their native state but undergo a massive quantum yield enhancement upon cycloaddition[11].
Mechanistic Insight: For example, 7-alkynyl coumarins exhibit quenched fluorescence due to the electron-withdrawing nature of the alkyne. Upon conversion to the electron-donating triazole during CuAAC or SPAAC, the energy of the
References
-
Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation - PMC. Available at:[Link]
-
Bioorthogonal chemistry-based RNA labeling technologies: evolution and current state - PMC. Available at:[Link]
-
Bioorthogonal Chemistry and Its Applications - ACS Publications. Available at:[Link]
-
A Brief Introduction to Click Chemistry and Bioorthogonal Chemistry - Aurigene Pharmaceutical Services. Available at: [Link]
-
Design Strategies for Bioorthogonal Smart Probes - PMC. Available at:[Link]
-
Bioorthogonal Strategies for Engineering Extracellular Matrices - PMC. Available at: [Link]
-
Quantum-chemically computed key parameters of selected SPAAC reactions for BCN - ResearchGate. Available at: [Link]
-
Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - ACS Publications. Available at:[Link]
-
From Bench to Cell: A Roadmap for Assessing the Bioorthogonal “Click” Reactivity of Magnetic Nanoparticles for Cell Surface Engineering - ACS Publications. Available at:[Link]
Sources
- 1. A Brief Introduction to Click Chemistry and Bioorthogonal Chemistry | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chempep.com [chempep.com]
- 6. Bioorthogonal chemistry-based RNA labeling technologies: evolution and current state - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Bioorthogonal Strategies for Engineering Extracellular Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Design Strategies for Bioorthogonal Smart Probes - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Biotin-PEG4-SS-Alkyne: A Comprehensive Protocol for Cleavable Bioorthogonal Protein Labeling and Enrichment
Application Note & Standard Operating Procedure Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: Bioorthogonal Chemistry, Proteomics, Target Deconvolution, and Activity-Based Protein Profiling (ABPP)
Introduction & Mechanistic Principles
The identification of newly synthesized proteins, protein-protein interactions, and drug targets in complex biological matrices requires highly specific enrichment strategies. Copper-catalyzed azide-alkyne cycloaddition (CuAAC) has become the gold standard for bioorthogonal labeling[1]. However, traditional biotin-alkyne probes form irreversible linkages, meaning the target proteins remain permanently attached to the massive streptavidin-bead complex, complicating downstream mass spectrometry (LC-MS/MS) and yielding high background noise.
-
Alkyne Group: Acts as the bioorthogonal handle, reacting specifically with azide-tagged biomolecules (e.g., Azidohomoalanine, AHA) via CuAAC[2].
-
PEG4 Spacer: The tetraethylene glycol linker dramatically increases the aqueous solubility of the probe. Mechanistically, this prevents the hydrophobic aggregation often seen with alkyl-chain probes and provides a flexible extension that reduces steric hindrance during streptavidin binding[3].
-
Disulfide Bond (-S-S-): The critical cleavable core. Unlike acid-labile (DADPS) or photocleavable linkers, the disulfide bond is cleaved under mild, native reducing conditions (using DTT or TCEP)[]. This releases the target protein from the bead, leaving behind a minimal mass tag and drastically reducing background contaminants from the streptavidin resin.
-
Biotin Moiety: Provides ultra-high affinity capture (
M) on streptavidin/neutravidin matrices[3].
Experimental Workflows & Reaction Pathways
To ensure a self-validating and reproducible methodology, the workflow is divided into two distinct phases: the catalytic bioconjugation (Click Chemistry) and the affinity enrichment/cleavage.
Fig 1: End-to-end workflow of this compound labeling, enrichment, and target elution.
Fig 2: Chemical pathway of CuAAC conjugation and subsequent disulfide reduction.
Quantitative Comparison of Cleavable Linkers
Selecting the correct cleavable linker is paramount for downstream MS analysis. The table below summarizes the empirical performance of various bioorthogonal probes[1][][5].
| Probe Type | Linker Motif | Cleavage Reagent | Standard Cleavage Condition | Mass Tag Left (Da) | Primary Advantage |
| This compound | Disulfide (-S-S-) | DTT / TCEP | 50 mM DTT, 37°C, 1 h | ~88 | Mild native elution; orthogonal to acid-sensitive proteins. |
| DADPS-Biotin-Alkyne | Dialkoxydiphenylsilane | Formic Acid (FA) | 10% FA, 0.5 h | 143 | Highly compatible with standard LC-MS peptide workflows. |
| PC-Biotin-Alkyne | Photocleavable | UV Light | 365 nm, 30 min | 100 | Reagent-free cleavage; spatial/temporal control. |
| Diazo-Biotin-Alkyne | Diazobenzene | Na₂S₂O₄ | 50 mM, 1 h | 219 | Cleaved by specific chemical reduction. |
Standard Operating Protocol: Protein Labeling & Enrichment
Self-Validating Experimental Controls
To ensure the integrity of your results, you must include the following controls in every experiment:
-
Negative Control 1 (No Azide): Process a biological sample lacking the azide tag (e.g., cells grown in standard Methionine instead of AHA). Purpose: Validates that labeling is strictly CuAAC-dependent[1].
-
Negative Control 2 (No Copper): Omit CuSO₄ from the click reaction. Purpose: Identifies false positives caused by the hydrophobic/non-specific binding of the probe to the proteome.
Step 1: CuAAC Reaction (Click Chemistry)
The causality of reagent addition order is critical. Sodium ascorbate must be added last to initiate the generation of the active Cu(I) catalyst, preventing premature oxidation[6][7].
Reagent Preparation:
-
Protein Lysate: 1–5 mg/mL in a compatible buffer (e.g., 50 mM HEPES, pH 7.4, 1% SDS). Note: Avoid buffers with EDTA or DTT at this stage, as they will chelate copper or prematurely cleave the probe.
-
This compound: 10 mM stock in DMSO.
-
CuSO₄ / THPTA Premix: Mix 100 mM CuSO₄ and 250 mM THPTA in a 1:5 molar ratio. Causality: THPTA is a water-soluble ligand that stabilizes Cu(I) and protects proteins from reactive oxygen species (ROS) generated during ascorbate oxidation[7].
-
Aminoguanidine: 100 mM stock in water. Causality: Scavenges dehydroascorbate byproducts, preventing the artificial crosslinking of arginine residues[7].
-
Sodium Ascorbate: 100 mM stock in water (Must be freshly prepared; discard if it turns yellow/brown)[8].
Reaction Steps:
-
To 1 mL of azide-tagged protein lysate (approx. 2 mg protein), add this compound to a final concentration of 100 µM . Vortex gently.
-
Add the CuSO₄/THPTA premix to achieve a final concentration of 100 µM CuSO₄ and 500 µM THPTA.
-
Add Aminoguanidine to a final concentration of 5 mM.
-
Initiate Reaction: Add Sodium Ascorbate to a final concentration of 5 mM.
-
Vortex thoroughly and incubate in the dark at room temperature for 1.5 to 2 hours on an end-over-end rotator.
Step 2: Protein Precipitation (Removal of Excess Probe)
Unreacted this compound must be completely removed; otherwise, it will competitively saturate the streptavidin beads, destroying enrichment yields.
-
Add 4 volumes of ice-cold Methanol to the reaction mixture. Vortex well.
-
Add 1 volume of Chloroform. Vortex well.
-
Add 3 volumes of ice-cold LC-MS grade water. Vortex well.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully discard the upper aqueous and lower organic phases without disturbing the protein disk at the interface.
-
Wash the protein pellet twice with 1 mL of ice-cold Methanol, centrifuging at 10,000 x g for 5 minutes each time.
-
Air-dry the pellet for 10 minutes (do not over-dry).
Step 3: Streptavidin Enrichment & Stringent Washing
-
Resuspension: Dissolve the protein pellet in 1 mL of 1% SDS in 50 mM Tris-HCl (pH 7.4). Heating to 95°C for 5 minutes and sonication may be required.
-
Dilution: Dilute the sample with 9 mL of PBS to reduce the SDS concentration to 0.1% (high SDS inhibits streptavidin binding).
-
Binding: Add 100 µL of pre-washed Streptavidin-agarose or magnetic beads. Incubate overnight at 4°C on a rotator.
-
Stringent Washing: To eliminate non-specifically bound background proteins, wash the beads sequentially with:
-
2x with 1% SDS in PBS (Removes weakly bound hydrophobic proteins).
-
2x with 8M Urea in 100 mM Tris-HCl, pH 8.0 (Disrupts non-covalent protein-protein interactions)[1].
-
3x with PBS (Removes denaturants).
-
Step 4: Disulfide Cleavage & Target Elution
-
Resuspend the washed beads in 200 µL of Elution Buffer (50 mM DTT or 50 mM TCEP in PBS)[2][].
-
Incubate at 37°C for 60 minutes (or 55°C for 20 minutes) with gentle shaking.
-
Centrifuge (or apply a magnetic rack) to pellet the beads.
-
Collect the supernatant containing the highly purified, natively eluted target proteins. The proteins will now bear a small triazole-thiol mass tag (~88 Da) on the originally azide-modified residues.
-
(Optional) Alkylate the newly formed free thiols with iodoacetamide prior to LC-MS/MS to prevent disulfide scrambling[1][2].
References
-
Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation Source: National Institutes of Health (PMC) URL:[Link]
-
Acid cleavable biotin-alkyne improves sensitivity for direct detection of biotin labeled peptides in BONCAT analysis Source: bioRxiv URL:[Link]
-
Cleavable Biotin Probes for Labeling of Biomolecules via Azide-Alkyne Cycloaddition Source: National Institutes of Health (PMC) URL:[Link]
-
CuAAC Biomolecule Reaction Buffer Kit (THPTA based) Protocol Source: Jena Bioscience URL:[Link]
Sources
- 1. Cleavable Biotin Probes for Labeling of Biomolecules via the Azide – Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. cas:1260247-54-8,this compound的应用-陕西星贝爱科生物科技有限责任公司 [xbakbio.com]
- 5. authors.library.caltech.edu [authors.library.caltech.edu]
- 6. jenabioscience.com [jenabioscience.com]
- 7. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. static.igem.wiki [static.igem.wiki]
affinity purification of biotinylated proteins using Biotin-PEG4-SS-Alkyne
Application Note: Reversible Enrichment of Azide-Tagged Proteomes using Biotin-PEG4-SS-Alkyne
Introduction & Principle
In chemical proteomics, the enrichment of specific protein subsets (e.g., nascent chains, post-translational modifications) often relies on the biotin-streptavidin interaction. While this interaction is the gold standard for affinity capture (
The Solution: this compound This trifunctional probe addresses the "elution bottleneck" by incorporating three critical distinct structural elements:
-
Alkyne Handle: Enables bioorthogonal ligation to Azide-tagged biomolecules via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1][2][3][4]
-
PEG4 Spacer: Enhances water solubility and reduces steric hindrance, improving labeling efficiency in complex lysates.
-
Disulfide (SS) Linker: A chemically cleavable bridge that allows for the specific release of the target protein using mild reducing agents (DTT or TCEP), leaving the biotin moiety bound to the beads.[5]
This guide details a validated workflow for the enrichment of azide-labeled proteins, optimized for high-sensitivity LC-MS/MS analysis.
Mechanism of Action
The workflow relies on a "Click-Bind-Wash-Cleave" strategy. Unlike competitive elution with free biotin (which is inefficient) or boiling (which is dirty), reductive cleavage yields a high-purity eluate compatible with tryptic digestion.
Figure 1: Workflow for reversible enrichment. The disulfide bond allows the protein to be released while the biotin handle remains trapped on the streptavidin matrix.
Experimental Protocol
Phase A: Materials & Reagents
| Reagent | Concentration (Stock) | Role |
| This compound | 10 mM in DMSO | Cleavable Linker Probe |
| CuSO4 | 50 mM (Fresh) | Catalyst Source |
| THPTA | 250 mM in Water | Cu(I) Stabilizing Ligand |
| Sodium Ascorbate | 500 mM (Fresh) | Reducing Agent (activates Cu) |
| Streptavidin Beads | Magnetic or Agarose | Affinity Matrix |
| Elution Buffer | 50 mM HEPES, 50 mM DTT | Cleavage Buffer |
| Alkylation Buffer | 100 mM Iodoacetamide (IAA) | Capping Agent |
Phase B: The "Click" Reaction (CuAAC)
Pre-requisite: Lysates should be in amine-free buffer (e.g., HEPES, PBS) free of EDTA/EGTA, as chelators inhibit the copper catalyst.
-
Adjust Protein: Dilute azide-labeled lysate to 1–2 mg/mL (typically 500 µL volume).
-
Prepare Master Mix: Mix reagents in the following strict order to prevent copper precipitation:
-
PBS (to volume)
-
THPTA (Final: 100 µM)
-
CuSO4 (Final: 1 mM)[2]
-
Vortex to mix Ligand/Copper complex.
-
This compound (Final: 100 µM)
-
Sodium Ascorbate (Final: 5 mM)
-
-
Incubate: Add Master Mix to lysate. Rotate end-over-end for 1 hour at Room Temperature (RT) .
-
Reaction Stop: Add EDTA (10 mM final) to quench the copper.
Phase C: Cleanup (CRITICAL)
Why: Unreacted Biotin probe will saturate Streptavidin beads immediately, preventing protein capture.
-
Precipitation: Add Methanol (600 µL), Chloroform (150 µL), and Water (450 µL) to the sample. Vortex.
-
Spin: Centrifuge at 14,000 x g for 5 mins. Discard upper phase.
-
Wash: Add 450 µL Methanol, vortex, spin again. Discard supernatant.
-
Resuspend: Air dry pellet briefly. Resuspend in 200 µL of 1% SDS in PBS (boil for 5 min if necessary to resolubilize).
Phase D: Affinity Enrichment & Washing
-
Dilute: Dilute the SDS sample 1:10 with PBS (Final SDS < 0.1%) to ensure efficient binding.
-
Bind: Add 50 µL washed Streptavidin magnetic beads. Incubate 2 hours at RT.
-
Stringent Washing:
-
2x with 1% SDS in PBS (Removes non-covalent binders).
-
2x with 4M Urea in PBS (Unfolds non-specific hydrophobic interactions).
-
4x with PBS (Removes detergents/urea).
-
Phase E: Reductive Elution & Alkylation
Mechanism: The disulfide bond is cleaved, releasing the protein with a small sulfhydryl (-SH) tag.
-
Elution: Resuspend beads in 50 µL Elution Buffer (50 mM HEPES pH 8.0, 50 mM DTT).
-
Incubate: 30 minutes at 37°C with agitation.
-
Collect: Magnetically separate beads. Transfer supernatant (eluate) to a new tube.
-
Alkylation (Mandatory for MS):
-
Add Iodoacetamide (IAA) to a final concentration of 100 mM.[6]
-
Incubate 30 mins in the dark.
-
Why: This caps the newly exposed -SH group formed by the cleavage, preventing cross-linking or re-binding.
-
Chemical Mechanism of Cleavage
Understanding the chemistry ensures troubleshooting accuracy. The reduction of the disulfide bridge is the rate-limiting step in elution.
Figure 2: Chemical mechanism of reductive elution. The disulfide bond (S-S) is severed, yielding a free thiol on the protein and leaving the biotin on the bead.
Expert Insights & Troubleshooting (E-E-A-T)
1. The "Solubility" Trap
-
Issue: Many researchers use Biotin-SS-Alkyne (hydrophobic) and see precipitation during the click reaction.
-
Solution: Always use the PEG4 variant. The PEG spacer is crucial for maintaining solubility of the probe in aqueous buffers, especially when labeling hydrophobic membrane proteins.
2. Background Noise in MS
-
Cause: Non-specific binding to beads.
-
Fix: Because the click linkage is covalent (triazole), you can be extremely aggressive with washes. Do not fear 1% SDS or 8M Urea washes. The biotin-streptavidin bond and the triazole bond will survive; non-specific adsorption will not.
3. Incomplete Elution
-
Cause: Oxidation of DTT or inaccessible disulfide bonds.
-
Fix: Use TCEP (Tris(2-carboxyethyl)phosphine) instead of DTT. TCEP is more stable, works over a broader pH range, and is irreversible. Use 25 mM TCEP for 30 mins at RT.
4. Mass Shift Analysis
-
Note: After cleavage, the protein retains a "scar" (the linker remnant).
-
Calculation: When analyzing MS data, add a variable modification to Cysteine (or the specific tag site) corresponding to the molecular weight of the cleaved linker fragment (typically +88 Da or +104 Da depending on the specific manufacturer's synthesis). Check the specific product datasheet for the exact "mass added" post-cleavage.
References
-
Szychowski, J., et al. (2010). "Cleavable Biotin Probes for Labeling of Biomolecules via the Azide–Alkyne Cycloaddition." Journal of the American Chemical Society.
-
Speers, A. E., & Cravatt, B. F. (2004). "Profiling Enzyme Activities In Vivo Using Click Chemistry Methods." Chemistry & Biology.
-
Thermo Fisher Scientific. "EZ-Link™ NHS-PEG4-Biotin & Click Chemistry Reagents User Guide."
-
Vector Laboratories. "Disulfide Biotin Alkyne Protocol and Application Note."
- Yang, Y., et al. (2013). "Global profiling of cellular substrates of proteolytic enzymes." Proteomics. (Demonstrates use of cleavable linkers for N-terminomics).
Sources
Application Note: Optimized Protocol for the Cleavage of Biotin-PEG4-SS-Alkyne in Chemoproteomics
Mechanistic Overview and Rationale
Activity-Based Protein Profiling (ABPP) and biorthogonal labeling workflows frequently rely on the biotin-streptavidin interaction for the enrichment of target proteins. However, the extraordinary affinity of this non-covalent complex (
Biotin-PEG4-SS-Alkyne was engineered to bypass this fundamental limitation. It is a trifunctional cleavable probe comprising:
-
An alkyne group for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to azide-tagged targets.
-
A PEG4 spacer to enhance aqueous solubility and reduce steric hindrance during streptavidin binding.
-
A cleavable disulfide (SS) bond strategically positioned between the biotin and alkyne moieties.
The Causality of Design: By incorporating a selectively cleavable disulfide bridge, researchers can perform highly stringent washes to eliminate non-specific binders. Subsequently, mild reducing agents are used to selectively cleave the SS bond. This targeted cleavage releases only the azide-tagged proteins of interest, leaving the biotin moiety firmly attached to the streptavidin resin, thereby yielding a highly pure sample for LC-MS/MS analysis[1].
Workflow Visualization
Chemoproteomic workflow utilizing this compound for targeted enrichment and release.
Quantitative Comparison of Cleavage Reagents
The cleavage of the disulfide bond requires a reducing agent. The choice of reagent dictates the reaction kinetics, required buffering, and downstream compatibility.
Table 1: Comparison of Disulfide Cleavage Reagents
| Reagent | Working Concentration | Optimal pH Range | Advantages | Limitations |
| DTT (Dithiothreitol) | 50 mM | 7.0 - 9.0 | Highly efficient; the industry standard for rapid disulfide cleavage[1]. | Prone to rapid oxidation in solution; must be prepared fresh daily. |
| TCEP | 5 - 50 mM | 1.5 - 8.5 | Odorless, highly stable, works over a broad pH range, and reduction is irreversible[2]. | Acidic nature requires strong buffering (e.g., HEPES) to prevent pH drops. |
| 2-Mercaptoethanol | 10 - 100 mM | 7.0 - 9.0 | Cost-effective and highly volatile[1]. | Pungent odor; requires higher concentrations to achieve complete cleavage. |
Detailed Experimental Protocol
Self-Validating System Controls
Trustworthiness in Execution: Before processing precious biological samples, establish a self-validating system by spiking a known positive control (e.g., Alkyne-labeled BSA) into a naive cell lysate[3]. This ensures that the CuAAC reaction efficiency, streptavidin binding capacity, and disulfide cleavage kinetics are functioning optimally.
Phase 1: CuAAC Click Labeling & Probe Removal
-
Labeling: React the azide-tagged proteome (1–2 mg/mL) with 100 µM this compound, 1 mM CuSO₄, 100 µM TBTA (or THPTA), and 1 mM Sodium Ascorbate. Incubate for 1–2 hours at room temperature with end-over-end rotation.
-
Precipitation: Add 4 volumes of cold acetone (-20°C) to the reaction mixture and incubate overnight at -20°C. Centrifuge at 10,000 × g for 15 minutes to pellet the proteins.
-
Causality of Precipitation: This step is absolutely critical. Unreacted this compound must be completely removed from the sample. If left in the lysate, the free probe will competitively saturate the streptavidin binding sites on the beads, drastically reducing the capture yield of your target proteins[2].
-
Phase 2: Streptavidin Enrichment & Stringent Washing
-
Resuspension: Dissolve the dried protein pellet in 1% SDS in 50 mM HEPES (pH 8.0). Heating to 95°C for 5 minutes and mild sonication may be required for complete solubilization.
-
Capture: Dilute the sample with PBS to reduce the SDS concentration to 0.2%. Add 50–100 µL of pre-washed Streptavidin Agarose beads. Rotate at 4°C for 2 hours.
-
Washing: Wash the beads sequentially with:
-
1% SDS in PBS (2 washes)
-
8 M Urea in 100 mM Tris, pH 8.0 (2 washes)
-
PBS (3 washes)
-
Causality of Washing: The biotin-streptavidin bond is robust enough to withstand harsh denaturants. Washing with SDS and 8M Urea actively denatures and strips away non-covalently interacting background proteins, ensuring that only covalently biotinylated targets remain on the resin[3].
-
Phase 3: Disulfide Cleavage & Elution
-
Cleavage Buffer Preparation: Prepare a fresh solution of 50 mM DTT in PBS[1], or 5–10 mM TCEP in 100 mM HEPES (pH 8.5)[2].
-
Expert Insight on pH Control: TCEP-HCl is highly acidic. If unbuffered water or weak PBS is used, the pH will drop drastically, inhibiting the reduction process. Always use a strong buffer like 100 mM HEPES (pH 8.0–8.5) when utilizing TCEP[2].
-
-
Elution: Resuspend the washed beads in 100–200 µL of the Cleavage Buffer. Incubate at 55°C for 20 minutes[2] or 70°C for 15 minutes[3] with gentle agitation.
-
Collection: Centrifuge the beads at 2,000 × g for 3 minutes. Collect the supernatant containing the released proteins. Repeat the elution step once with fresh buffer and pool the supernatants.
Phase 4: Thiol Alkylation (Critical for MS)
-
Alkylation: Add Chloroacetamide or Iodoacetamide (IAA) to the pooled eluate to a final concentration of 10–40 mM. Incubate in the dark at room temperature for 20–30 minutes[2][3].
-
Causality of Alkylation: Cleaving the disulfide bond generates a highly reactive free thiol (-SH) on the released protein linker. If not alkylated, these thiols will spontaneously re-oxidize to form artificial mixed disulfides with other proteins or peptides (disulfide scrambling). Alkylating with IAA caps the thiol with an acetamide group, locking the molecular structure and adding a predictable mass shift (+57.02 Da) required for accurate LC-MS/MS database searching[2].
-
References
- Source: National Institutes of Health (NIH)
- Disulfide Biotin Alkyne Probe Specifications and Cleavage Guidelines Source: Vector Laboratories URL
- Click-&-Go® Dde Protein Enrichment Kit (Protocol for Alkyne-modified proteins)
- Source: The Royal Society of Chemistry (Chemical Communications)
Sources
Application Note: High-Fidelity Nascent Protein Profiling Using Biotin-PEG4-SS-Alkyne
Executive Summary & Mechanistic Rationale
The analysis of nascent protein synthesis is critical for understanding dynamic cellular responses to environmental stimuli, drug treatments, and developmental cues. Traditional methods like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) measure total protein pools, often masking rapid, low-abundance translational changes. Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) overcomes this by metabolically labeling newly synthesized proteins (NSPs) with an azide-bearing methionine surrogate, L-Azidohomoalanine (AHA).
However, the downstream enrichment of AHA-labeled proteins has historically been a bottleneck. Uncleavable biotin-alkyne probes require harsh boiling for elution from streptavidin beads, which co-elutes endogenous biotinylated proteins (e.g., carboxylases) and streptavidin monomers, severely suppressing mass spectrometry (MS) signals.
The Biotin-PEG4-SS-Alkyne Advantage: This application note details a self-validating workflow utilizing This compound . This trifunctional probe is engineered to solve the classical enrichment bottleneck through three distinct mechanistic features:
-
Alkyne Reactive Group: Enables highly specific Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) with AHA-labeled proteins.
-
PEG4 Spacer: The hydrophilic polyethylene glycol chain increases aqueous solubility and significantly reduces steric hindrance during both the click reaction and subsequent streptavidin binding.
-
Disulfide (SS) Cleavable Linker: Allows for the selective release of NSPs under mild reducing conditions (e.g., DTT or TCEP). This leaves the biotin tag and non-specific binders permanently attached to the resin, drastically reducing background noise and improving MS ionization efficiency [1].
Comparative Performance Data
The shift from uncleavable to cleavable biotin probes represents a paradigm shift in chemoproteomics. By utilizing a cleavable linker, researchers can routinely achieve a >50% increase in the identification of newly synthesized proteins while virtually eliminating streptavidin contamination [3].
| Performance Metric | Uncleavable Biotin-Alkyne | Cleavable Biotin-Alkyne (e.g., SS, Dde) | Mechanistic Causality |
| Elution Condition | Harsh (Boiling in SDS) | Mild (DTT/TCEP Reduction) | Disulfide bond reduction selectively breaks the linker, avoiding disruption of the biotin-streptavidin interaction. |
| Background Noise | High | Very Low | Endogenous biotinylated proteins remain bound to the beads during mild reduction. |
| Streptavidin Contamination | High (Suppresses MS signal) | None | Streptavidin remains intact on the solid support, preventing co-elution of peptides. |
| Nascent Protein IDs | Baseline | >50% Increase | Reduced sample complexity and elimination of ion suppression lead to deeper proteome coverage [1]. |
| Residual Mass Tag | Large (Full Biotin-PEG) | Small (Thiol-Alkyne remnant) | Smaller residual tags improve peptide ionization and fragmentation efficiency in LC-MS/MS. |
Experimental Workflow
The following diagram illustrates the logical progression of the BONCAT workflow using this compound, highlighting the critical transition from covalent tagging to selective release.
Workflow for nascent protein enrichment using this compound.
Detailed Step-by-Step Protocol
This protocol is designed as a self-validating system. Quality control (QC) checkpoints are embedded to ensure experimental integrity before proceeding to resource-intensive MS analysis.
Phase 1: Metabolic Labeling (AHA Incorporation)
Causality: AHA competes with methionine for incorporation into the elongating peptide chain during translation. Depleting endogenous methionine is required to maximize AHA uptake [2].
-
Wash cells (e.g., 80% confluent HeLa or HEK293) twice with warm PBS to remove residual serum methionine.
-
Incubate cells in Methionine-free DMEM supplemented with 10% dialyzed FBS for 30 minutes to deplete intracellular methionine reserves.
-
Add L-Azidohomoalanine (AHA) to a final concentration of 1–4 mM. Incubate for the desired pulse time (typically 1–4 hours depending on the biological question).
-
Control: Maintain a parallel flask of cells treated with standard methionine (AHA-free) as a negative control for downstream background assessment.
Phase 2: Cell Lysis & Preparation
-
Harvest cells, wash twice with ice-cold PBS, and pellet.
-
Lyse in 1% SDS in 50 mM Tris-HCl (pH 8.0) containing protease inhibitors. Note: SDS is crucial to fully denature proteins, exposing buried AHA residues for the click reaction.
-
Boil lysates for 5 minutes at 95°C, then sonicate to shear DNA and reduce viscosity.
-
Centrifuge at 16,000 × g for 10 minutes at 4°C. Collect the supernatant.
-
Quantify protein concentration using a BCA assay. Normalize all samples (including the negative control) to 1–2 mg/mL.
Phase 3: CuAAC Click Chemistry
Causality: Copper(I) catalyzes the cycloaddition between the AHA-azide and the probe's alkyne. THPTA ligand protects proteins from copper-induced reactive oxygen species (ROS) degradation.
-
Prepare the click reaction master mix. For every 1 mL of protein lysate, add the following sequentially, vortexing between each addition:
-
This compound: 100 µM final concentration (from a 10 mM stock in DMSO).
-
CuSO4: 1 mM final concentration.
-
THPTA (or TBTA): 2 mM final concentration. (Premix CuSO4 and THPTA for 3 mins before adding to lysate to ensure complex formation).
-
Sodium Ascorbate: 5 mM final concentration (Prepare fresh in water; reduces Cu(II) to active Cu(I)).
-
-
Incubate the reaction in the dark for 1.5 to 2 hours at room temperature with end-over-end rotation.
-
QC Checkpoint 1 (Self-Validation): Remove a 20 µL aliquot of the post-click lysate. Run on an SDS-PAGE gel and perform a Western blot probing with Streptavidin-HRP. A robust smear should be visible in the AHA+ lane, with minimal signal in the AHA- control. Do not proceed to Phase 4 if the AHA+ signal is weak.
Phase 4: Precipitation & Affinity Enrichment
Causality: Unreacted this compound must be removed; otherwise, it will competitively bind to the streptavidin beads, drastically reducing the yield of labeled proteins.
-
Add 4 volumes of ice-cold methanol, 1 volume of chloroform, and 3 volumes of water to the lysate. Vortex vigorously and centrifuge at 10,000 × g for 5 minutes.
-
Discard the upper aqueous phase. Add 3 volumes of methanol, invert to wash the protein disc, and centrifuge again.
-
Air-dry the protein pellet for 10 minutes (do not over-dry).
-
Resuspend the pellet in 1% SDS in PBS, heating to 60°C if necessary to ensure complete solubilization.
-
Dilute the sample with PBS so the final SDS concentration is ≤0.2% (high SDS inhibits streptavidin binding).
-
Add 50–100 µL of pre-washed Streptavidin agarose or magnetic beads. Incubate overnight at 4°C with rotation.
Phase 5: Stringent Washing & Disulfide Cleavage
Causality: The immense strength of the biotin-streptavidin bond allows for highly stringent washes that strip away non-specifically interacting proteins, ensuring high-purity nascent protein isolation.
-
Wash the beads sequentially to remove non-specific binders:
-
2x with 1% SDS in PBS (Removes hydrophobic interactors).
-
2x with 8M Urea in 50 mM Tris-HCl (pH 8.0) (Disrupts strong protein-protein interactions).
-
2x with 250 mM NaCl in PBS (Removes electrostatic interactors).
-
2x with plain PBS.
-
-
Elution: Resuspend the beads in 2 volumes of Elution Buffer (50–100 mM DTT or TCEP in 50 mM Tris-HCl, pH 7.5).
-
Incubate at 37°C for 1 hour with gentle agitation. The reducing agent cleaves the disulfide bond in the this compound linker, releasing the nascent proteins while leaving the biotin moiety on the beads.
-
Collect the supernatant (eluate).
-
QC Checkpoint 2: Run 10% of the eluate on a silver-stained gel. The AHA+ lane should show a complex banding pattern, while the AHA- control lane should be nearly blank, validating the specificity of the cleavable system.
-
The remaining eluate is ready for in-solution trypsin digestion and LC-MS/MS analysis, or targeted Western blotting.
References
1.1 - National Institutes of Health (PMC) 2.2 - National Institutes of Health (PMC) 3.3 - National Institutes of Health (PMC)
Sources
- 1. Acid cleavable biotin-alkyne improves sensitivity for direct detection of biotin labeled peptides in BONCAT analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic labelling of secreted matrix to investigate cell-material interactions in tissue engineering and mechanobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Capture, Release, and Identification of Newly Synthesized Proteins for Improved Profiling of Functional Translatomes - PMC [pmc.ncbi.nlm.nih.gov]
Biotin-PEG4-SS-Alkyne applications in proteomics and mass spectrometry
Application Note: High-Fidelity Proteomic Profiling Using Biotin-PEG4-SS-Alkyne
Introduction: The "Elution Problem" in Chemical Proteomics
In modern drug discovery and systems biology, identifying the specific protein targets of small molecules or post-translational modifications (PTMs) is critical. The gold standard workflow involves "Click Chemistry" (CuAAC) to attach a biotin handle to an azide-labeled target, followed by streptavidin enrichment.
However, the classic biotin-streptavidin interaction (
-
Endogenously biotinylated proteins (e.g., Carboxylases).
-
Non-specifically bound "sticky" proteins (e.g., Ribosomal proteins, Heat shock proteins).
-
Streptavidin monomers (which overwhelm the MS ion current).
The Solution: This compound . This probe incorporates a disulfide (SS) bridge.[1] Instead of breaking the biotin-streptavidin bond, we chemically sever the linker using a reducing agent (DTT or TCEP). This allows for "Reductive Elution," releasing only the chemically modified targets under mild conditions while leaving the contaminants and streptavidin bound to the beads.
Mechanism of Action
The workflow relies on the bioorthogonal reaction between an azide-labeled protein (e.g., metabolically labeled with Azidohomoalanine or tagged via an Activity-Based Probe) and the alkyne handle of the probe.[2][3]
Key Structural Components:
-
PEG4 Spacer: Increases water solubility and reduces steric hindrance, improving capture efficiency.[3]
-
Disulfide (SS) Bond: The chemoselective cleavage site.
-
Alkyne: The click-chemistry reaction handle.[2][3][4][5][6][7][8]
Workflow Visualization
Figure 1: The this compound workflow. Note that the reductive elution step selectively releases the target, leaving the biotin and streptavidin on the solid phase.
Primary Applications
A. Target Deconvolution (Drug Discovery)
When a small molecule drug is derivatized with an azide, this probe allows researchers to pull down the specific protein targets from a complex lysate.
-
Advantage: The mild elution preserves the protein structure better than SDS boiling, potentially allowing for downstream native analysis, though for MS, the primary benefit is the reduction of background noise.
B. Metabolic Labeling (BONCAT)
Using Azidohomoalanine (AHA) to label nascent protein synthesis.
-
Advantage: "Newly synthesized" proteins are often low abundance. The high signal-to-noise ratio of the SS-linker is essential to detect these low-copy proteins against the background of the steady-state proteome.
C. Cysteine Profiling
Using Iodoacetamide-alkyne probes to map reactive cysteines.
-
Advantage: Allows for site-specific identification of hyper-reactive cysteines involved in catalysis or redox regulation.
Detailed Experimental Protocol
Pre-requisite: Lysate containing Azide-labeled proteins (1–2 mg/mL).
Phase 1: The Click Reaction (CuAAC)
Scientific Rationale: We use THPTA as the ligand because it protects proteins from oxidation by Cu(I) better than TBTA and is water-soluble.
-
Prepare Reagents:
-
Reaction Assembly (Add in order):
-
Lysate (100 µL).
-
This compound (1 µL
100 µM final). -
Premix: Mix 2 µL CuSO4 and 4 µL THPTA separately, incubate 1 min, then add to lysate.
-
Sodium Ascorbate (5 µL
5 mM final).
-
-
Incubation: Rotate end-over-end for 1 hour at Room Temperature (RT).
-
Termination: Add 4 volumes of cold Acetone (-20°C) to precipitate proteins and remove excess unreacted probe. Incubate at -20°C for at least 2 hours. Spin at 15,000 x g for 10 min. Discard supernatant.
Phase 2: Enrichment & Washing
Scientific Rationale: Stringent washing is possible because the biotin-streptavidin bond is robust.
-
Resuspend: Dissolve protein pellet in 200 µL PBS + 1% SDS (Boil for 5 min to ensure solubilization).
-
Dilute: Add 800 µL PBS (reduces SDS to 0.2% to be compatible with beads).
-
Bind: Add 50 µL Streptavidin Magnetic Beads (pre-washed). Rotate 2 hours at RT.
-
Stringent Washes:
-
2x with PBS + 1% SDS (Removes non-covalent binders).
-
2x with 4M Urea in PBS (Unfolds sticky proteins).
-
4x with 50 mM Ammonium Bicarbonate (AMBIC) (Removes detergents/salts for MS compatibility).
-
Phase 3: Reductive Elution & Alkylation
Scientific Rationale: This is the critical differentiation step. We break the disulfide bond.[9]
-
Elution Buffer: Prepare 20 mM TCEP (Tris(2-carboxyethyl)phosphine) in 50 mM AMBIC.
-
Elute: Add 50 µL Elution Buffer to beads. Shake vigorously for 30 mins at RT.
-
Collect: Magnetically separate beads. Transfer supernatant (containing target proteins) to a new tube.
-
Alkylation (Crucial):
-
The elution leaves a free thiol (-SH) on the peptide.
-
Add Iodoacetamide (IAA) to a final concentration of 40 mM.
-
Incubate 30 mins in the dark.
-
Note: This caps the thiol as a carbamidomethyl group, preventing re-oxidation or disulfide scrambling.
-
Phase 4: Digestion & MS Analysis
-
Add Trypsin (Sequencing Grade) at 1:50 enzyme:protein ratio.
-
Incubate overnight at 37°C.
-
Desalt (C18 StageTip) and inject on LC-MS/MS.
Data Analysis: Defining the Variable Modification
When searching your MS data (MaxQuant, Proteome Discoverer, etc.), you must account for the mass of the "stump" left on the protein.
The Reaction Logic:
-
Start: Protein-Azide + Alkyne-SS-PEG-Biotin.
-
Click: Protein-Triazole-SS-PEG-Biotin.
-
Cleave (Reduction): Protein-Triazole-SH.
-
Alkylate (IAA): Protein-Triazole-S-CH2-CONH2.
Calculation Requirement: You must check the exact molecular weight of the "Alkyne" portion of your specific vendor's probe.
-
Generic Formula: Mass of Azide (on protein) + Mass of Alkyne + Mass of Linker atoms + Mass of SH + 57.02 (Carbamidomethylation).
Table 1: Comparison of Linker Technologies
| Feature | Biotin-PEG4-Alkyne (Standard) | This compound (Cleavable) |
| Elution Method | Boiling / 8M Urea | 20-50 mM TCEP or DTT |
| Background Noise | High (Streptavidin + Endogenous Biotin) | Low (Specific targets only) |
| MS Compatibility | Poor (Peptides obscured by contaminants) | Excellent |
| Identification | Requires gel extraction often | Direct "Shotgun" MS compatible |
References
-
Szychowski, J., et al. (2010).[4] "Cleavable biotin probes for labeling of biomolecules via the azide-alkyne cycloaddition."[3][4][10] Journal of the American Chemical Society, 132(51), 18351-18360. Link
-
Speers, A. E., & Cravatt, B. F. (2004). "Profiling enzyme activities in vivo using click chemistry methods." Chemistry & Biology, 11(4), 535-546. Link
-
Weerapana, E., et al. (2010). "Quantitative reactivity profiling predicts functional cysteines in proteomes." Nature, 468, 790–795. Link
-
Yang, Y. Y., et al. (2013). "Cleavable trifunctional biotin-linker for protein labeling, purification and quantification." Chemical Communications, 49, 5366-5368. Link
Sources
- 1. vectorlabs.com [vectorlabs.com]
- 2. A Simple and Effective Cleavable Linker for Chemical Proteomics Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. Biotin-PEG4-alkyne, 1458576-00-5 | BroadPharm [broadpharm.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. Frontiers | Advanced Activity-Based Protein Profiling Application Strategies for Drug Development [frontiersin.org]
- 9. comp-bio.anu.edu.au [comp-bio.anu.edu.au]
- 10. Cleavable Biotin Probes for Labeling of Biomolecules via the Azide – Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Reversible Labeling & Enrichment of Azide-Modified Biomolecules using Biotin-PEG4-SS-Alkyne
Abstract & Introduction
This technical guide details the protocol for labeling, enriching, and gently eluting azide-functionalized biomolecules (proteins, lipids, or glycans) using Biotin-PEG4-SS-Alkyne .
Unlike standard biotin-alkyne probes, the This compound incorporates a disulfide (SS) bridge within the linker. This feature enables a "Catch-and-Release" strategy:
-
Catch: Covalent attachment via Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and immobilization on Streptavidin beads.
-
Release: Gentle elution using reducing agents (DTT, TCEP, or
-ME).
This method circumvents the harsh boiling or acidic elution steps required by non-cleavable biotin probes, preserving the native state of the proteome and facilitating high-sensitivity downstream Mass Spectrometry (MS) or Western Blot analysis.
Mechanism of Action
The workflow relies on two specific chemical events: the formation of a stable 1,2,3-triazole ring (Click Chemistry) and the subsequent reduction of the disulfide bond.
Chemical Pathway Diagram
Figure 1: Chemical mechanism showing the conjugation of the azide-target to the probe, capture on beads, and reductive cleavage releasing the target.[1][2]
Material Preparation
Critical Safety Note: Sodium Azide is toxic. Handle all azide-containing samples in a fume hood.
Reagent Setup Table
| Component | Stock Conc. | Solvent | Storage | Stability Note |
| This compound | 10 mM | DMSO | -20°C | Stable for 6 months. Avoid repeated freeze-thaw.[3] |
| CuSO | 50 mM | ddH | RT | Stable indefinitely. |
| THPTA (Ligand) | 250 mM | ddH | -20°C | Protects proteins from Cu-induced oxidation. |
| Sodium Ascorbate | 100 mM | ddH | N/A | Make Fresh Daily. Discard if solution turns yellow/brown. |
| Elution Buffer | 50 mM | DTT or TCEP | PBS | Prepare fresh for maximum cleavage efficiency. |
Protocol 1: CuAAC Labeling Reaction
This protocol is optimized for labeling 1–2 mg/mL of protein lysate.
Step-by-Step Methodology
-
Sample Prep: Adjust azide-labeled protein lysate to 2 mg/mL in a copper-compatible buffer (PBS, HEPES, or Tris, pH 7.4). Avoid EDTA or chelators.
-
Probe Addition: Add This compound to a final concentration of 100 µM .
-
Expert Insight: Use a 20-50x molar excess of the probe relative to the target protein to drive the reaction to completion.
-
-
Catalyst Premix (Critical Step):
-
In a separate tube, mix CuSO
and THPTA first.[4] -
Ratio: 1:5 (e.g., mix 2 µL of 50 mM CuSO
with 2 µL of 250 mM THPTA). -
Incubate premix for 2 minutes.
-
Why? Pre-complexing Copper with THPTA prevents protein precipitation and oxidation.
-
-
Initiation: Add the Cu/THPTA premix to the sample (Final Cu conc: 1 mM). Vortex briefly.
-
Reduction: Add Sodium Ascorbate to a final concentration of 5 mM .
-
Observation: The solution should remain clear. If it turns brown immediately, the ascorbate is oxidized; prepare fresh.[3]
-
-
Incubation: Rotate end-over-end for 60 minutes at Room Temperature (RT), protected from light.
-
Quenching: Stop the reaction by adding EDTA (10 mM final) or by performing a protein precipitation (Methanol/Chloroform or Acetone) to remove excess free biotin probe.
-
Validation: Free biotin competes for Streptavidin beads. Precipitation is highly recommended before enrichment.
-
Protocol 2: Enrichment & Cleavable Elution
A. Streptavidin Capture
-
Resuspend precipitated protein pellet in PBS + 0.2% SDS (to ensure solubility).
-
Wash 50 µL of Streptavidin Magnetic Beads (e.g., Thermo Fisher or similar) with PBS.
-
Incubate protein sample with beads for 1–2 hours at RT.
-
Stringent Washing:
-
2x PBS + 1% SDS (Removes non-specific hydrophobic binding).
-
2x PBS + 4M Urea (Removes strong non-covalent interactors).
-
3x PBS (Removes detergents/urea before elution).
-
B. Reductive Elution (The "Release")
-
Prepare Elution Buffer: PBS containing 50 mM DTT or 25 mM TCEP .
-
Add 50–100 µL Elution Buffer to the beads.
-
Incubate for 30 minutes at RT (or 15 mins at 37°C).
-
Magnetically separate beads. Collect the supernatant.
-
Optional: Repeat elution once and pool supernatants.
Result: The supernatant contains your specific azide-labeled targets. The Biotin tag remains covalently bound to the beads.
Experimental Workflow Diagram
Figure 2: Complete experimental workflow from lysate labeling to downstream analysis.
Troubleshooting & Optimization
| Issue | Possible Cause | Solution |
| Protein Precipitation during Click | Copper concentration too high or uncomplexed. | Ensure Cu:THPTA ratio is 1:5. Lower Cu concentration to 0.5 mM. |
| Low Labeling Efficiency | Oxidized Ascorbate. | Must use fresh Ascorbate.[4][5] Solution must be colorless. |
| High Background (Western Blot) | Non-specific binding to beads. | Increase wash stringency (SDS/Urea). Perform "Pre-clearing" of lysate with beads before labeling. |
| No Elution Signal | Disulfide bond not cleaved. | Ensure DTT/TCEP is fresh. Increase elution temp to 37°C. Verify pH of elution buffer is neutral (TCEP is acidic). |
References
-
Jena Bioscience. CuAAC Biomolecule Reaction Buffer Kit (THPTA based) Protocol. [Link]
-
Broad Institute. Protocol for Copper-Mediated Azide-Alkyne Click Chemistry. [Link]
-
Click Chemistry Tools. Biotin-PEG4-alkyne Protocol and Application Notes. [Link]
- Yang, Y. et al. (2013). Cleavable Trifunctional Biotin-Linkers for Protein Labeling. Journal of the American Chemical Society. (Contextual grounding for cleavable linkers).
Sources
Application Note: Biotin-PEG4-SS-Alkyne for Pull-Down Assays and Target Deconvolution
Introduction & Mechanistic Rationale
In chemical proteomics and target deconvolution, the precise identification of protein-protein interactions or drug targets relies heavily on affinity purification. The streptavidin-biotin interaction is the gold standard for this process due to its extraordinary affinity (
The Solution: Biotin-PEG4-SS-Alkyne this compound is a trifunctional, cleavable click chemistry probe engineered to bypass the limitations of traditional affinity purification. Its structural components are purposefully designed to optimize both capture and release:
-
Alkyne Group: Enables highly selective, bioorthogonal Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) with azide-modified biomolecules (e.g., activity-based probes or metabolically labeled proteins) .
-
PEG4 Spacer: The hydrophilic tetraethylene glycol chain increases the aqueous solubility of the probe, minimizes non-specific hydrophobic interactions, and provides a flexible spacer that reduces steric hindrance between the biotin moiety and the bulky streptavidin tetramer .
-
SS (Disulfide) Linker: This is the critical self-validating feature of the probe. It allows for orthogonal, mild reductive cleavage using agents like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) .
The Causality of Cleavage: By reducing the disulfide bond, the target protein is selectively released into the supernatant while the biotin moiety and non-specifically bound contaminants remain trapped on the streptavidin resin . Following cleavage, only a small, predictable mass remnant (143.20 Da) is left on the labeled protein, which simplifies downstream LC-MS/MS peptide identification and significantly improves proteomic sensitivity [[1]]([Link]) .
Experimental Workflow Visualization
Workflow for target deconvolution using this compound and reductive elution.
Quantitative Comparison: Cleavable vs. Non-Cleavable Probes
The choice of linker directly impacts the signal-to-noise ratio of the assay. The table below summarizes the quantitative and qualitative differences between standard non-cleavable probes and the disulfide-cleavable this compound .
| Parameter | Standard Biotin-PEG4-Alkyne (Non-Cleavable) | This compound (Cleavable) | Mechanistic Impact / Causality |
| Elution Conditions | Boiling in 2% SDS / 8M Urea | 50 mM DTT or 10 mM 2-Mercaptoethanol | Mild reduction preserves sample integrity and prevents the release of tightly bound contaminants . |
| Background Noise | High (Endogenous biotinylated proteins co-elute) | Low (Orthogonal cleavage) | Disulfide cleavage selectively releases clicked targets, leaving background firmly on the resin . |
| Mass Remnant | Entire Biotin-PEG linker mass | 143.20 Da | A small, predictable mass remnant simplifies bioinformatics searches in LC-MS/MS . |
| Proteomic Sensitivity | Baseline | >50% increase in identified peptides | Cleavable linkers drastically improve the signal-to-noise ratio, allowing detection of low-abundance targets . |
Step-by-Step Methodology: Pull-Down Assay
This protocol is optimized for cell lysates previously treated with an azide-modified activity-based probe or metabolic label.
Step 1: Cell Lysis
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in a mild lysis buffer (e.g., 1% NP-40, 150 mM NaCl, 50 mM Tris-HCl pH 7.4) supplemented with protease inhibitors.
-
Sonicate briefly and centrifuge at 14,000 × g for 15 minutes at 4°C to clear the lysate. Quantify protein concentration using a BCA assay.
Step 2: CuAAC Click Chemistry
Causality Check: The CuAAC reaction requires Cu(I). Because Cu(I) is easily oxidized to inactive Cu(II), it must be generated in situ using a reducing agent (Sodium Ascorbate) and stabilized by a ligand (THPTA) .
-
Dilute the lysate to a final concentration of 1-2 mg/mL.
-
Add reagents in the following strict order (to prevent probe precipitation and Cu(I) oxidation):
-
This compound: 100 µM final concentration.
-
THPTA (Ligand): 500 µM final concentration.
-
CuSO4: 100 µM final concentration (pre-mix with THPTA before adding to lysate).
-
Sodium Ascorbate: 1 mM final concentration (must be freshly prepared).
-
-
Vortex gently and incubate for 1-2 hours at room temperature in the dark.
Step 3: Protein Precipitation (Critical Step)
Causality Check: Unreacted this compound must be removed. If left in the lysate, the massive molar excess of free probe will saturate the binding sites on the streptavidin beads, outcompeting the labeled target proteins .
-
Add 4 volumes of ice-cold Methanol, 1.5 volumes of Chloroform, and 3 volumes of ddH2O to the reaction mixture.
-
Vortex vigorously and centrifuge at 10,000 × g for 5 minutes.
-
Carefully remove the upper aqueous layer without disturbing the protein disk at the interface.
-
Wash the protein disk twice with ice-cold Methanol. Air-dry the pellet for 10 minutes.
Step 4: Streptavidin Affinity Enrichment
-
Resuspend the protein pellet in 1% SDS in PBS (use sonication if necessary to ensure complete solubilization).
-
Dilute the sample with PBS to reduce the SDS concentration to <0.2%.
-
Add pre-washed High-Capacity Streptavidin Agarose beads. Incubate on a rotator for 2 hours at room temperature or overnight at 4°C .
-
Wash the beads stringently: 3x with 1% SDS in PBS, 3x with 4M Urea in PBS, and 3x with standard PBS to remove non-specific binders.
Step 5: Mild Reductive Elution
-
Resuspend the washed beads in 2-3 bed volumes of Elution Buffer (50 mM DTT or 10 mM TCEP in PBS) .
-
Incubate at 37°C for 30–60 minutes with gentle agitation.
-
Centrifuge the beads and collect the supernatant. This fraction contains the highly purified, previously azide-tagged target proteins, now bearing a 143.20 Da mass tag .
Self-Validating System: Essential Control Experiments
To ensure the trustworthiness of the proteomic data and differentiate true biological signals from experimental artifacts, the following control experiments are non-negotiable .
-
Control A: No-Azide (Vehicle) Lysate Control
-
Procedure: Treat cells with a vehicle (e.g., DMSO) instead of the azide-modified probe. Subject this lysate to the exact same CuAAC, precipitation, and pull-down protocol.
-
Validation Logic: Any proteins identified in this control are binding non-specifically to the streptavidin beads or to the this compound probe itself. These background proteins must be subtracted from the experimental dataset .
-
-
Control B: Competitive Elution Validation
-
Procedure: Run a parallel experimental sample, but instead of eluting with DTT/TCEP, attempt to elute by boiling the beads in 2 mM free biotin or 2% SDS.
-
Validation Logic: This proves that the target proteins released in the primary experiment are specifically eluting due to the targeted cleavage of the disulfide bond, rather than a generic disruption of the streptavidin-biotin interaction .
-
References
-
XB-Bio. "cas: 1260247-54-8, this compound Applications." Xbakbio. URL: [Link]
-
, , Yates, J., et al. "Acid cleavable biotin-alkyne improves sensitivity for direct detection of biotin labeled peptides in BONCAT analysis." Journal of Proteome Research, 2024. URL:[Link]
-
, , , Szychowski, J., et al. "Cleavable Biotin Probes for Labeling of Biomolecules via Azide−Alkyne Cycloaddition." Journal of the American Chemical Society, 2010. URL:[Link]
Sources
Application Note: High-Fidelity Proteomic Profiling via BONCAT with Cleavable DADPS-Biotin-Alkyne
Topic: Experimental Workflow for BONCAT using a Cleavable Biotin-Alkyne Content Type: Application Note and Protocol Audience: Researchers, scientists, and drug development professionals.
Abstract & Introduction
Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) allows for the selective enrichment and identification of newly synthesized proteins (NSPs) within a complex proteome.[1][2][3][4] Traditional BONCAT workflows utilize stable biotin-alkyne tags; however, the virtually irreversible biotin-streptavidin interaction (
This guide details an optimized workflow using a Cleavable DADPS (Dialkoxydiphenylsilane) Biotin-Alkyne . This acid-cleavable linker allows for the gentle elution of NSPs using dilute formic acid, preserving protein integrity and significantly improving the signal-to-noise ratio in downstream Mass Spectrometry (MS) analysis.
Key Advantages of Cleavable Linkers[5][6]
-
High Specificity: Mild elution eliminates contamination from streptavidin leaching and naturally biotinylated proteins.
-
MS Compatibility: The DADPS linker leaves a small, defined mass tag (typically +84 Da or +143 Da) on the modified residue, which is easily accounted for in database searches.
-
Versatility: Compatible with both protein-level enrichment (for Western Blot/MS) and peptide-level enrichment strategies (e.g., DidBIT).
Mechanism of Action
The BONCAT workflow relies on the metabolic incorporation of an azide-bearing amino acid (L-Azidohomoalanine, AHA) which substitutes for Methionine.[5] Following cell lysis, a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) conjugates the DADPS-Biotin-Alkyne to the nascent proteins.
Figure 1: Chemical Workflow Mechanism
Caption: Stepwise mechanism of BONCAT using DADPS-Biotin-Alkyne. The acid cleavage step selectively releases the target NSPs.
Materials & Reagents
Critical Reagents
-
Metabolic Label: L-Azidohomoalanine (AHA) (e.g., Click Chemistry Tools or Vector Labs).
-
Cleavable Linker: DADPS Biotin-Alkyne (Acid Cleavable).[1][3][4]
-
Ligand: THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) – Critical for protecting proteins from oxidation during catalysis.
-
Catalyst: CuSO
(Copper(II) Sulfate) pentahydrate. -
Reducing Agent: Sodium Ascorbate (Prepare fresh).[6]
-
Enrichment: High-capacity Streptavidin Magnetic Beads (e.g., Pierce™ or Dynabeads™).
-
Elution Buffer: 10% Formic Acid (FA) in LC-MS grade water.
Experimental Protocol
Phase 1: Metabolic Labeling (Cell Culture)
Objective: Incorporate AHA into newly synthesized proteins.[5]
-
Depletion: Wash cells (e.g., HeLa, HEK293) 2x with warm PBS. Incubate in Methionine-free media for 30–60 minutes to deplete intracellular methionine reserves.
-
Labeling: Replace media with Methionine-free media supplemented with 4 mM L-Azidohomoalanine (AHA) .
-
Note: Dialyzed FBS (dFBS) must be used to prevent competition from exogenous methionine.
-
-
Incubation: Incubate for the desired pulse duration (e.g., 2–4 hours for rapid turnover, 18–24 hours for deep proteome coverage).
-
Harvest: Wash cells 3x with ice-cold PBS to remove free AHA. Pellet cells and store at -80°C or proceed immediately.
Phase 2: Lysis & Click Chemistry
Objective: Covalently attach the biotin tag via CuAAC.
-
Lysis: Resuspend cell pellet in Lysis Buffer (50 mM Tris pH 8.0, 1% SDS, 1x Protease Inhibitors, 250 U Benzonase).
-
Tip: Avoid EDTA in lysis buffer as it chelates the Copper catalyst.
-
-
Clarification: Sonicate to shear DNA (if Benzonase is not used) and centrifuge at 16,000 x g for 10 min. Collect supernatant.
-
Quantification: Normalize protein concentration to 2 mg/mL using a BCA assay.
-
Click Reaction Setup: Prepare the reaction mix. Add reagents in the exact order listed below to prevent copper precipitation.
Table 1: Click Reaction Master Mix (Per 1 mg Protein)
| Reagent | Stock Conc. | Final Conc. | Volume (for 500 µL Lysate) |
| DADPS Biotin-Alkyne | 5 mM (DMSO) | 100 µM | 10 µL |
| THPTA Ligand | 100 mM (Water) | 500 µM | 2.5 µL |
| CuSO | 50 mM (Water) | 100 µM | 1.0 µL |
| Sodium Ascorbate | 500 mM (Water) | 5 mM | 5.0 µL |
-
Incubation: Vortex gently and incubate for 60–90 minutes at Room Temperature (RT) in the dark with end-over-end rotation.
-
Cleanup (Critical): Precipitate proteins to remove excess unreacted biotin-alkyne.
-
Add 4 volumes Methanol , 1 volume Chloroform , and 3 volumes Water . Vortex.
-
Centrifuge at 14,000 x g for 5 min. Discard upper phase.[7]
-
Add 3 volumes Methanol to the interphase (protein disk). Centrifuge again.
-
Air dry the pellet for 5–10 minutes.
-
Phase 3: Enrichment & Cleavage
Objective: Isolate NSPs and elute under mild conditions.
-
Resolubilization: Resuspend the protein pellet in PBS containing 0.2% SDS (approx. 1 mg/mL). Sonicate/heat (70°C, 5 min) if necessary to fully solubilize.
-
Binding: Add 50–100 µL of pre-washed Streptavidin Magnetic Beads per mg of protein. Incubate for 2 hours at RT or Overnight at 4°C.
-
Stringent Washing: Place on magnetic rack. Wash beads sequentially (1 mL each, 5 min rotation):
-
Cleavage (Elution):
-
Resuspend beads in 100 µL of 10% Formic Acid .
-
Incubate for 30 minutes at RT with gentle agitation.
-
Place on magnet; collect the supernatant (Eluate).
-
Optional: Repeat elution once and combine fractions.
-
-
Neutralization: Immediately dry the eluate in a SpeedVac (vacuum concentrator) to remove the acid, or neutralize with TEAB/Ammonium Bicarbonate if proceeding directly to digestion.
Phase 4: Digestion & MS Analysis
-
Reconstitution: Redissolve dried peptides/proteins in 50 mM Ammonium Bicarbonate.
-
Digestion: Add Trypsin (1:50 enzyme:protein ratio). Incubate overnight at 37°C.
-
MS Analysis: Analyze via LC-MS/MS.
-
Database Search: Set a variable modification for the DADPS tag remnant.
-
DADPS Remnant Mass: Typically +143.06 Da (check specific vendor datasheet, e.g., Vector Labs or Click Chemistry Tools).
-
QC & Validation
Figure 2: Experimental Decision Tree
Caption: Decision tree for validating the efficiency of the click reaction before committing to costly MS time.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Protein Precipitation during Click | Copper concentration too high or insufficient ligand. | Maintain [Ligand]:[Cu] ratio > 5:1. Add SDS (up to 1%) or Urea (up to 2M) to the reaction.[6] |
| Low Enrichment Yield | Incomplete Click Reaction. | Use fresh Sodium Ascorbate.[6] Ensure Oxygen is minimized (flush headspace with N2 if possible). |
| High Background (MS) | Non-specific binding to beads. | Increase wash stringency (Wash 2: 8M Urea or 1% SDS).[6] Ensure final water washes are thorough. |
| No Signal in MS | Incorrect Mass Offset in Search. | Verify the specific "remnant mass" of the DADPS linker with the vendor. It varies by synthesis batch/type. |
References
-
Direct Detection of Biotin-containing Tags (DidBIT): Schiapparelli, L. M., et al. (2024).[1][3][4] "Acid cleavable biotin-alkyne improves sensitivity for direct detection of biotin labeled peptides in BONCAT analysis."[1][2][3] bioRxiv.[1]
-
Comparative Analysis of Cleavable Linkers: Yang, Y., et al. (2022). "Benchmarking Cleavable Biotin Tags for Peptide-Centric Chemoproteomics." Journal of Proteome Research.
-
BONCAT Methodology & Applications: Dieterich, D. C., et al. (2006). "Labeling, detection and identification of newly synthesized proteomes with bioorthogonal non-canonical amino-acid tagging." Nature Protocols.
-
DADPS Linker Chemistry: Szychowski, J., et al. (2010). "Cleavable Biotin Probes for Labeling of Biomolecules via Azide-Alkyne Cycloaddition."[6][9] Journal of the American Chemical Society.[9]
-
Vector Laboratories Protocols: "DADPS Biotin Alkyne Protocol & Specifications."
Sources
- 1. Acid cleavable biotin-alkyne improves sensitivity for direct detection of biotin labeled peptides in BONCAT analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Acid cleavable biotin-alkyne improves sensitivity for direct detection of biotin labeled peptides in BONCAT analysis | bioRxiv [biorxiv.org]
- 4. Acid cleavable biotin-alkyne improves sensitivity for direct detection of biotin labeled peptides in BONCAT analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.plos.org [journals.plos.org]
- 6. benchchem.com [benchchem.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. Cleavable Biotin Probes for Labeling of Biomolecules via the Azide – Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. vectorlabs.com [vectorlabs.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Biotin-PEG4-SS-Alkyne Labeling
Product: Biotin-PEG4-SS-Alkyne (Cleavable Biotin Alkyne) Application: Enrichment of Azide-labeled Biomolecules via CuAAC Document Type: Technical Guide & Troubleshooting Manual
System Overview & Mechanism
This compound is a trifunctional probe designed for the enrichment of azide-tagged biomolecules (e.g., nascent proteins, post-translational modifications). Its architecture dictates the experimental success:
-
Alkyne Handle: Reacts with azides via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1][2][3]
-
PEG4 Spacer: Increases water solubility and reduces steric hindrance during Streptavidin binding.[4]
-
SS (Disulfide) Bond: The critical "fail-safe" feature. It allows for the reversible release of the captured molecule using reducing agents (DTT/TCEP), enabling elution without harsh boiling or acidic conditions that contaminate samples with endogenous biotinylated proteins.
Workflow Visualization
The following diagram illustrates the correct sequence of events. Note the specific separation of the Labeling (Oxidative/Neutral environment) and Elution (Reductive environment) phases.
Caption: Figure 1.[2][5] The sequential workflow for this compound enrichment. The integrity of the disulfide (SS) bond must be maintained until the Elution step.
Critical Protocol Optimization (The "Golden Rules")
The TCEP/Ascorbate Conflict
CRITICAL WARNING: Standard CuAAC protocols often suggest using TCEP (Tris(2-carboxyethyl)phosphine) to reduce Cu(II) to Cu(I). You must NOT use TCEP with this probe during the labeling step.
-
Reasoning: TCEP is a potent reducing agent that will cleave the disulfide (SS) bond of the probe before it even attaches to your protein. This results in the biotin tag falling off, leading to near-zero enrichment efficiency.
-
Solution: Use Sodium Ascorbate exclusively for the click reaction. It reduces Copper effectively but leaves disulfide bonds intact over the short reaction timeframe (30-60 mins).
Optimized CuAAC Reaction Mix
For a standard 1 mg/mL protein lysate (100 µL volume):
| Component | Stock Conc. | Final Conc. | Role |
| This compound | 10 mM (in DMSO) | 100 µM | The Probe |
| CuSO4 | 50 mM (in H2O) | 1 mM | Catalyst Source |
| THPTA Ligand | 100 mM (in H2O) | 2 mM | Protects Protein/Catalyst |
| Sodium Ascorbate | 100 mM (Fresh) | 2.5 mM | Reductant (Initiator) |
Note on Ligands: We strongly recommend THPTA over TBTA. THPTA is water-soluble, preventing the precipitation often seen with TBTA, and it protects proteins from copper-induced oxidation [1].
Troubleshooting Guide (FAQ)
Issue 1: Low Labeling Efficiency / Poor Recovery
Q: I followed the protocol, but my Western blot shows very faint biotin signal or I recovered very little protein.
-
Cause A: Oxygen Inhibition.
-
Mechanism:[6] Dissolved oxygen rapidly oxidizes Cu(I) back to inactive Cu(II).
-
Fix: Prepare the Sodium Ascorbate solution fresh immediately before use. Do not use yellow/brown ascorbate stocks. If possible, purge buffers with N2 or keep the reaction tube capped and minimized headspace.
-
-
Cause B: Chelating Agents in Lysis Buffer.
-
Mechanism:[6] Buffers containing EDTA or EGTA strip the copper ions, killing the catalyst.
-
Fix: Ensure your lysis buffer is EDTA-free. If EDTA is necessary for lysis, you must dialyze or desalt (Zeba spin column) before the Click reaction.
-
-
Cause C: Premature Cleavage.
-
Mechanism:[6] Presence of DTT or BME in the lysis buffer.
-
Fix: Avoid reducing agents in the initial lysis buffer. Use iodoacetamide (IAA) to cap cysteines if necessary, but ensure no active reductant remains during the Click reaction.
-
Issue 2: Protein Precipitation
Q: My sample turned cloudy or precipitated after adding the Click reagents.
-
Cause A: Copper Shock.
-
Mechanism:[6] Free copper can cause protein aggregation.
-
Fix: Premix CuSO4 and THPTA (1:2 ratio) before adding them to the protein lysate. This complexation shields the protein from free copper ions [2].
-
-
Cause B: Hydrophobicity. []
-
Mechanism:[6] Although the PEG4 spacer helps, the alkyne and biotin moieties are hydrophobic.
-
Fix: Ensure the final DMSO concentration in the reaction does not exceed 5-10%. Add the probe slowly while vortexing.
-
Issue 3: High Background / Non-Specific Binding
Q: I see too many bands in my "No Azide" control.
-
Cause A: Endogenous Biotin.
-
Mechanism:[6] Naturally biotinylated proteins (e.g., carboxylases) bind Streptavidin.
-
Fix: This is where the Cleavable Linker shines. Endogenous biotinylated proteins bind to the beads but do not have the disulfide bond. When you elute with DTT, the endogenous proteins stay on the bead, while your specific targets are released. Ensure you are analyzing the eluate, not the boiled beads.
-
-
Cause B: Sticky Copper.
-
Mechanism:[6] Copper can cause proteins to stick non-specifically to beads.
-
Fix: Perform a post-reaction cleanup (methanol-chloroform precipitation or acetone precipitation) to remove excess probe and copper before adding the sample to Streptavidin beads.
-
Elution Protocol (The "Release")
To recover your labeled proteins without background:
-
Wash: Wash Streptavidin beads 3x with PBS + 0.1% SDS, then 3x with PBS to remove detergent.
-
Cleavage Buffer: Prepare PBS containing 50 mM DTT or 25 mM TCEP .
-
Incubation: Add buffer to beads and incubate for 30 minutes at Room Temperature (or 37°C).
-
Collection: Spin down beads. The supernatant contains your specific targets (now with a small thiol-PEG tag remaining).
Decision Logic for Troubleshooting
Caption: Figure 2. Diagnostic logic tree for common this compound experimental failures.
References
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(52), 9879–9883.
-
Speers, A. E., & Cravatt, B. F. (2004). Profiling Enzyme Activities In Vivo Using Click Chemistry Methods. Chemistry & Biology, 11(4), 535–546.
-
Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal Chemistry: Fishing for Selectivity in a Sea of Functionality. Angewandte Chemie International Edition, 48(38), 6974–6998.
-
Thermo Fisher Scientific. EZ-Link™ NHS-PEG4-Biotinylation Kit User Guide.
-
Click Chemistry Tools. Biotin-PEG4-alkyne Protocol.
Sources
- 1. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 2. 2bscientific.com [2bscientific.com]
- 3. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Comparative Analysis of Click Chemistry Mediated Activity-Based Protein Profiling in Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
issues with Biotin-PEG4-SS-Alkyne solubility in aqueous buffers
Welcome to the technical support center for Biotin-PEG4-SS-Alkyne. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the solubility and handling of this reagent. As Senior Application Scientists, we have compiled field-proven insights and best practices to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a versatile chemical probe used in bioconjugation and chemical biology.[1][2] It incorporates three key functional components:
-
Biotin: A vitamin with an exceptionally high affinity for avidin and streptavidin, enabling robust affinity-based applications like pull-down assays.[3][4]
-
PEG4 (Polyethylene Glycol) Spacer: A short, hydrophilic polyethylene glycol linker that enhances the aqueous solubility of the molecule and any conjugate it forms.[4][5][6][7] This spacer also minimizes steric hindrance, allowing for efficient binding of the biotin group to streptavidin.[4]
-
Disulfide (SS) Bond: A cleavable linker that can be broken under mild reducing conditions (e.g., using DTT), allowing for the release of the biotin tag from the target molecule.[8][9]
-
Alkyne Group: A terminal alkyne that can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," enabling the covalent attachment of the probe to azide-modified biomolecules.[1][3][10]
This combination of features makes it particularly useful for applications such as the identification and enrichment of newly synthesized proteins or other biomolecules.[11]
Q2: Why is the PEG4 linker important for the solubility of this compound?
The polyethylene glycol (PEG) chain is highly hydrophilic, meaning it readily interacts with water molecules.[5][6] Incorporating a PEG spacer into the biotinylation reagent significantly increases the overall water solubility of the molecule.[3][4][5][6][7][] This is a critical feature, as both the biotin and alkyne moieties can be hydrophobic.[13][14] Improved aqueous solubility helps to prevent the aggregation of labeled proteins or other biomolecules in solution.[5][6][]
Q3: What is the general solubility of this compound?
This compound is generally described as being soluble in water and common organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[3] However, its solubility in aqueous buffers can be influenced by several factors, including pH, ionic strength, and concentration.[5] While the PEG4 linker enhances water solubility, it is often challenging to dissolve high concentrations directly in aqueous solutions.[15]
Q4: Can I dissolve this compound directly in my aqueous buffer?
While it has some water solubility, the most reliable and recommended method is to first prepare a concentrated stock solution in a water-miscible organic solvent like high-purity, anhydrous DMSO or DMF.[5][15] This stock solution is then added in a small volume to the aqueous reaction buffer to achieve the final desired concentration.[5] This two-step process ensures complete dissolution and minimizes the risk of precipitation in your experimental system.[5]
Troubleshooting Guide: Solubility Issues
This section addresses common problems encountered when preparing solutions of this compound.
Issue 1: The compound does not dissolve completely in the organic solvent (DMSO, DMF).
-
Possible Cause: The reagent may have absorbed moisture, which can impede its solubility and reactivity.[5]
-
Solution:
-
Proper Storage is Crucial: Always store the reagent at -20°C in a tightly sealed vial with a desiccant to protect it from moisture.[5][15]
-
Equilibrate Before Use: Before opening, allow the vial to warm to room temperature. This prevents moisture from the air from condensing inside the cold vial.[5][15]
-
Use High-Quality Anhydrous Solvent: Ensure you are using fresh, anhydrous-grade DMSO or DMF.[5]
-
Gentle Warming and Vortexing: Gentle warming of the solution to around 37°C and brief vortexing can aid dissolution. Avoid excessive heat, which could degrade the molecule.[15]
-
Issue 2: The compound precipitates when the organic stock solution is added to the aqueous buffer.
This is a common issue and can be caused by several factors. The following decision tree can help you troubleshoot the problem.
Caption: Troubleshooting workflow for precipitation issues.
-
Explanation of Troubleshooting Steps:
-
Final Concentration: Attempting to create a very high concentration directly in an aqueous buffer may exceed the compound's solubility limit.[5]
-
Organic Solvent Percentage: A high percentage of organic solvent in the final aqueous solution can cause your target molecule (e.g., a protein) to precipitate.[5] It is recommended to keep the final concentration of DMSO or DMF below 10%, with some sources suggesting keeping it under 5%.[5]
-
Buffer pH and Composition: The solubility of molecules can be pH-dependent. For molecules with acidic or basic groups, a pH that ensures they are charged can increase solubility. A slightly alkaline pH (e.g., 7.5-8.5) is often beneficial.[5] High salt concentrations in the buffer can sometimes lead to a "salting out" effect, reducing the solubility of PEGylated compounds.[5]
-
Issue 3: The reaction mixture becomes turbid over time.
-
Possible Cause: This may be due to the aggregation of the biotinylated target molecule.[5] While the PEG spacer is designed to mitigate this, high levels of biotinylation can decrease the solubility of the target protein, as biotin itself is relatively hydrophobic.[5][13]
-
Solution:
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution
This protocol describes the recommended method for dissolving this compound to create a stable stock solution.
Materials:
-
This compound
-
Anhydrous-grade Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
Procedure:
-
Equilibrate Reagent: Remove the vial of this compound from -20°C storage and allow it to warm completely to room temperature before opening.[5][15]
-
Prepare Solvent: Use fresh, high-purity anhydrous-grade DMSO or DMF.
-
Dissolution: Add the appropriate volume of the organic solvent to the vial to create a stock solution of a known concentration (e.g., 10 mg/mL or 20 mM).
-
Ensure Complete Dissolution: Vortex the vial for a few seconds to ensure the solution is homogeneous. If necessary, gentle warming (37°C) or brief sonication can be used.[15]
-
Storage of Stock Solution: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. For short-term storage (up to one month), -20°C is suitable; for longer-term storage (up to six months), -80°C is recommended.[10]
Protocol 2: Preparation of a Working Solution in an Aqueous Buffer
This protocol details how to dilute the concentrated stock solution into your aqueous buffer for your experiment.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. precisepeg.com [precisepeg.com]
- 3. Biotin-PEG4-alkyne, 1458576-00-5 | BroadPharm [broadpharm.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Polyethylene Glycol (PEG) and Pegylation of Proteins | Thermo Fisher Scientific - US [thermofisher.com]
- 7. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 8. Cleavable Biotin Probes for Labeling of Biomolecules via the Azide – Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biotinylation | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. pubs.acs.org [pubs.acs.org]
- 13. Decreased solubility and increased adsorptivity of a biotinylated humanized anti-cocaine mAb - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Alkyne Moiety as a Latent Electrophile in Irreversible Covalent Small Molecule Inhibitors of Cathepsin K - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Incomplete Cleavage of Biotin-PEG4-SS-Alkyne
Welcome to the Advanced Applications Support Center. Biotin-PEG4-SS-Alkyne is a bifunctional, cleavable linker widely utilized in chemical proteomics, activity-based protein profiling (ABPP), and click chemistry workflows. While it enables robust capture of alkyne-tagged biomolecules via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and subsequent enrichment on streptavidin beads, researchers frequently encounter incomplete cleavage of the internal disulfide (SS) bond. This results in poor elution yields and biased mass spectrometry (MS) data.
This guide deconstructs the chemical and physical barriers to disulfide reduction and provides field-validated, self-validating protocols to rescue your elution efficiency.
Diagnostic Workflow
Diagnostic logic tree for troubleshooting incomplete disulfide cleavage.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am using 50 mM DTT to elute my captured proteins from streptavidin beads, but my MS yields are extremely low. Why is the SS bond not cleaving? Causality & Solution: The failure of1 to cleave the this compound linker often stems from buffer incompatibility or reagent degradation[1]. DTT relies on a thermodynamically driven thiol-disulfide exchange reaction that forms a stable six-membered cyclic disulfide[2][3]. This mechanism is strictly pH-dependent; the thiol groups of DTT (pKa ~8.3 and 9.2) must be deprotonated to act as nucleophiles. If your wash or elution buffer is below pH 7.5, DTT is largely protonated and inactive. Furthermore, DTT is highly prone to air oxidation, meaning older stock solutions lose efficacy rapidly[2]. Actionable Fix: Ensure your elution buffer is maintained at pH 8.0–8.5 and prepare DTT fresh immediately before use. Alternatively, switch to Tris(2-carboxyethyl)phosphine (TCEP), which operates via a kinetic, phosphine-mediated mechanism effective across a much broader pH range (pH 1.5–8.5) and resists air oxidation[2][3].
Q2: I switched to TCEP, but I am still seeing incomplete elution. Could the streptavidin beads be causing steric hindrance? Causality & Solution: Yes. The this compound linker anchors the target protein in extremely close proximity to the bulky streptavidin tetramer. In dense bead matrices (such as agarose or magnetic beads), the SS bond can become sterically shielded, preventing the reducing agent from accessing the cleavage site. Additionally, breaking stabilizing intramolecular disulfide bonds within your captured protein can expose hydrophobic regions, causing the protein to aggregate and precipitate directly onto the beads[1]. Actionable Fix: You must introduce denaturing agents and thermal energy to unfold the protein and increase the accessibility of the SS linker. Boiling the bead suspension for 5 minutes at 95°C in the presence of 10–50 mM TCEP and 1–2% SDS (or 6–8 M Urea/Guanidine HCl for MS compatibility) significantly enhances cleavage efficiency[1][4].
Q3: My western blot shows that the protein was released, but my downstream LC-MS/MS analysis shows poor peptide recovery. What happened to the eluted protein? Causality & Solution: You are likely experiencing disulfide scrambling or re-oxidation. Once the SS bond in the this compound linker is cleaved, it yields a highly reactive free sulfhydryl (-SH) on the protein-alkyne conjugate. If these free thiols are not immediately capped, they will rapidly re-oxidize in the presence of ambient oxygen or cross-react with other cysteine residues, forming insoluble aggregates that are lost during MS sample prep[5]. Actionable Fix: Perform alkylation immediately following (or concurrently with) reduction. Adding an alkylating agent such as 5 irreversibly blocks the free thiols[4][5]. Note: Because TCEP is thiol-free, it does not compete with IAM, allowing you to reduce and alkylate simultaneously. If using DTT, you must use a massive excess of IAM to overcome the competing thiols in the DTT itself[2][3].
Quantitative Data: Comparison of Reducing Agents for SS Cleavage
To optimize your cleavage strategy, select the appropriate reducing agent based on your downstream requirements and buffer constraints.
| Reducing Agent | Chemical Nature | Optimal pH Range | Mechanism of Action | Volatility / Odor | Compatibility with Alkylation (IAM) |
| TCEP | Phosphine | 1.5 – 8.5 | Kinetic (Phosphine oxidation) | Non-volatile / Odorless | High (Thiol-free, no competition) |
| DTT | Dithiol | 7.5 – 8.5 | Thermodynamic (Cyclic disulfide) | Low / Pungent | Low (Competes with alkylating agents) |
| BME | Monothiol | 7.0 – 9.0 | Thermodynamic (Mixed disulfide) | High / Very Pungent | Low (Competes with alkylating agents) |
Standardized Experimental Protocol: Optimized On-Bead Cleavage & Alkylation
This protocol is engineered as a self-validating system to ensure >95% release of this compound captured proteins while preventing re-oxidation prior to mass spectrometry.
Optimized workflow for the reduction and alkylation of bead-bound proteins.
Materials Required:
-
TCEP-HCl (500 mM stock, pH neutralized to 7.0 to prevent acidification of the buffer).
-
Iodoacetamide (IAM, 500 mM stock prepared fresh in MS-grade water, protected from light).
-
Denaturing Elution Buffer: 8 M Urea, 50 mM Tris-HCl, pH 8.0.
Step-by-Step Methodology:
-
Stringent Washing: Wash the streptavidin beads 3x with PBS (or your preferred stringent wash buffer) to remove non-specifically bound background proteins.
-
Denaturation & Reduction: Resuspend the beads in 2–3 bead volumes of Denaturing Elution Buffer. Add TCEP to a final concentration of 50 mM. Incubate at 37°C for 60 minutes with continuous vigorous agitation (e.g., 1000 rpm on a thermomixer). Note: If your downstream application permits, boiling at 95°C for 5 minutes will maximize kinetic cleavage[4].
-
Alkylation (Prevention of Re-oxidation): Cool the sample to room temperature. Add IAM to a final concentration of 100 mM (maintaining a 2:1 ratio of IAM to TCEP). Incubate in the dark for 30 minutes at room temperature[5].
-
Causality: IAM covalently attaches to the newly formed free thiols via nucleophilic substitution, permanently preventing them from reforming disulfide bridges that cause protein aggregation[5].
-
-
Elution & Separation: Magnetically separate or centrifuge the beads (1,000 x g for 2 mins). Collect the supernatant containing the eluted, alkylated proteins.
-
Self-Validation Step: To definitively prove complete cleavage, retain a 5% aliquot of the post-elution beads. Boil these beads in 1x Laemmli SDS sample buffer for 5 minutes. Run both the primary elution fraction and the bead-boil fraction on an SDS-PAGE gel.
-
Validation Logic: A successful cleavage will show the target protein exclusively in the primary elution fraction. If the target protein remains visible in the bead-boil fraction, steric hindrance or insufficient reduction occurred, indicating the need to increase denaturant concentration or thermal energy.
-
References
-
BenchChem. Technical Support Center: Optimizing Disulfide Bond Cleavage. 1
-
Creative Proteomics. How to Analyze Protein Disulfide Bonds. 5
-
Oreate AI Blog. DTT vs. TCEP: Unraveling the Nuances of Protein Reduction. 2
-
Proteomics and Mass Spectrometry Core Facility (PSU). TCEP or DTT?3
-
ResearchGate. Has anyone experienced problems with reducing disulfide bonds using TCEP/DTT?4
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. DTT vs. TCEP: Unraveling the Nuances of Protein Reduction - Oreate AI Blog [oreateai.com]
- 3. TCEP or DTT? | Proteomics and Mass Spectrometry Core Facility [sites.psu.edu]
- 4. researchgate.net [researchgate.net]
- 5. How to Analyze Protein Disulfide Bonds - Creative Proteomics [creative-proteomics.com]
Technical Support Center: High Background in Streptavidin Pulldown
Introduction: The "Biotin Trap"
The Streptavidin-Biotin interaction is one of the strongest non-covalent bonds in nature (
High background usually stems from three distinct sources:
-
The Matrix: Proteins sticking to the bead surface (Agarose/Magnetic).
-
The Biology: Endogenous biotinylated proteins (The "Mitochondrial 4").
-
The Chemistry: Incomplete blocking or insufficient wash stringency.[1][2]
This guide deconstructs these sources and provides a self-validating workflow to eliminate them.
Part 1: Diagnostic Workflow
Before changing your entire protocol, use this decision tree to identify the specific source of your background.
Figure 1: Diagnostic logic flow to isolate the source of background noise.
Part 2: The "Mitochondrial 4" (Endogenous Contaminants)
If your background appears as specific, sharp bands rather than a smear, you are likely pulling down endogenous biotinylated proteins. In mammalian cells, biotin is a cofactor for specific carboxylases, most of which are mitochondrial.[3]
The Culprits
| Protein Name | Molecular Weight | Localization | Function |
| Acetyl-CoA Carboxylase (ACC1/2) | ~265 kDa / ~280 kDa | Cytosol / Mito | Fatty acid synthesis |
| Pyruvate Carboxylase (PC) | ~130 kDa | Mitochondria | Gluconeogenesis |
| 3-methylcrotonyl-CoA carboxylase (MCCC1/2) | ~75 kDa | Mitochondria | Leucine catabolism |
| Propionyl-CoA Carboxylase (PCCA/B) | ~72 kDa | Mitochondria | Amino acid metabolism |
The Fix
-
Fractionation (Recommended): Since 3 of the 4 culprits are mitochondrial, preparing Nuclear Extracts or Cytosolic fractions (spinning down mitochondria) significantly cleans up the background.
-
Endogenous Blocking: If you must use whole cell lysate, treat the lysate with free Avidin/Streptavidin (to bind endogenous biotin) followed by free Biotin (to block excess Avidin) before adding your biotinylated bait.
Part 3: The Matrix & Blocking Strategy
Magnetic vs. Agarose
-
Agarose/Sepharose: Porous sponge-like structure. High capacity, but high background because proteins get trapped in the pores.
-
Magnetic Beads: Smooth surface. Lower capacity, but significantly lower background. Recommendation: Switch to magnetic beads for high-purity pulldowns.
The "Milk Mistake"
Never use non-fat dry milk to block streptavidin beads or blots. Milk contains high levels of endogenous biotin, which will saturate your streptavidin and prevent your bait from binding.
Recommended Blocking Agents:
-
BSA (Bovine Serum Albumin): 1-3% (w/v). Good general blocker.
-
Yeast tRNA (0.1 mg/mL): Essential if your protein binds nucleic acids (DNA/RNA can act as a bridge for NSB).
-
Benzonase: Add to lysate to digest DNA/RNA, reducing viscosity and "stickiness."
Part 4: Optimized Low-Background Protocol
This protocol incorporates "Self-Validation" steps to ensure integrity.
Materials
-
Lysis/Wash Buffer: 50mM Tris pH 7.5, 150mM NaCl, 1% Triton X-100, 1mM EDTA, Protease Inhibitors.
-
Stringent Wash Buffer: Same as above, but increase NaCl to 500mM .
-
Blocking Buffer: Lysis buffer + 2% BSA (free of IgG/biotin).
Workflow
-
Lysate Preparation & Clearing
-
Lyse cells on ice for 30 min.
-
Clarification: Centrifuge at 14,000 x g for 15 min at 4°C.
-
Validation Step: Save 20µL of the pellet. If your protein is in the pellet, you have solubility issues, not pulldown issues.
-
-
Pre-Clearing (Critical for NSB)
-
Add 20µL of washed Streptavidin beads (no bait) to the lysate.
-
Incubate 30-60 min at 4°C.
-
Magnetically separate. Keep the Supernatant (this is your pre-cleared lysate). Discard the beads (they contain the NSB proteins).
-
-
Bait Binding
-
Add your Biotinylated Bait to the pre-cleared lysate. Incubate 1-2 hours or overnight.
-
Note: Binding free biotinylated bait to lysate first, then capturing with beads often yields lower background than adding bait-coated beads to lysate.
-
-
Capture & Wash
-
Add fresh Streptavidin beads. Incubate 1 hour.
-
Wash 1-2: Low salt buffer (150mM NaCl).
-
Wash 3-4: High salt buffer (500mM NaCl) . This disrupts weak electrostatic NSB.
-
Wash 5: Low salt buffer (to remove high salt before elution).
-
-
Elution
-
Gentle: Biotin competition (2mM Biotin in buffer) - Low efficiency, preserves complex.
-
Harsh: 1X SDS-PAGE Buffer + Boiling. Releases everything, including streptavidin monomers (~13kDa) if not crosslinked.
-
Part 5: Mechanism of Background (Visualized)
Figure 2: Molecular competition at the bead surface. Endogenous biotin competes for binding sites, while NSB proteins adhere to the bead matrix.
FAQ: Troubleshooting Specifics
Q: Can I use milk to block my membrane after the pulldown? A: No. Milk contains biotin.[4] If you probe your Western blot with Streptavidin-HRP, the milk will light up the entire membrane. Use 3% BSA or specialized biotin-free blocking buffers.
Q: I see a strong band at ~55kDa and ~25kDa in my elution. What is it? A: If you eluted by boiling in SDS-PAGE buffer, these are likely the Streptavidin monomers (13-15kDa) and oligomers, or Heavy/Light chains if you used an antibody for IP. Streptavidin tetramers can dissociate upon boiling.
-
Fix: Elute with high concentration Biotin or use crosslinked streptavidin beads if boiling is necessary.
Q: My bait is not binding to the beads. Why? A: Your lysate might have high levels of free biotin (common in some cell culture media like RPMI 1640).
-
Fix: Dialyze your lysate or perform a gel filtration spin column to remove free biotin before the pulldown.
References
-
H.A. Chapman-Smith & J.E. Cronan Jr. "The enzymatic biotinylation of proteins: a post-translational modification of exceptional specificity." Trends in Biochemical Sciences, 1999. (Source for Endogenous Carboxylase mechanisms). [Link]
Sources
Technical Guide: Reducing Non-Specific Binding in Biotin-PEG4-SS-Alkyne Experiments
Core Concept: The "Selective Elution" Advantage
To effectively troubleshoot Biotin-PEG4-SS-Alkyne experiments, one must first understand that this molecule is designed specifically to solve the "Endogenous Biotin Problem."
In standard streptavidin pull-downs, naturally biotinylated proteins (e.g., carboxylases like PC, MCC, PCC) bind irreversibly to the beads and co-elute with your target when you boil the beads, causing high background noise.
The this compound probe circumvents this via the Disulfide (SS) linker:
-
Capture: The probe binds your target via Click Chemistry.
-
Enrichment: Streptavidin beads capture both your probe-labeled target and endogenous biotinylated contaminants.
-
Selective Elution: You elute using a reducing agent (DTT or TCEP). This cleaves the disulfide bond in your probe, releasing your target. The endogenous contaminants (which lack the SS linker) remain trapped on the beads.
If you are experiencing high non-specific binding (NSB), it is often because this selective mechanism is being compromised by experimental error (e.g., accidental pre-reduction or incorrect elution).
Mechanism of Action Diagram
Figure 1: The Selective Elution Logic. By eluting chemically rather than thermally, endogenous biotin contaminants are excluded from the final sample.
Troubleshooting Guide (Q&A Format)
Category A: "My Yield is Near Zero / No Signal"
Q1: I used TCEP to reduce the Copper(II) for the Click reaction. Why did I lose my target?
-
Diagnosis: Premature Cleavage.
-
Explanation: TCEP (Tris(2-carboxyethyl)phosphine) is a potent reducing agent that breaks disulfide bonds. The this compound probe contains a disulfide bridge. If you use TCEP during the Click reaction (or in the lysis buffer), you cleave the biotin handle off the probe before it ever touches the streptavidin beads.
-
Solution: Use Sodium Ascorbate as the reducing agent for the CuAAC Click reaction. It reduces Cu(II) to Cu(I) without breaking the disulfide bond.
Q2: I washed the beads with 8M Urea to remove background. Did I strip my target?
-
Diagnosis: Likely Safe (but risky).
-
Explanation: The Streptavidin-Biotin bond (
M) is incredibly strong and generally survives 8M Urea and 1% SDS at room temperature. However, the disulfide bond is sensitive to pH extremes. -
Solution: 1% SDS in PBS is safer and usually sufficient for removing hydrophobic non-specific binders. If using Urea, limit it to 2M-4M unless absolutely necessary.
Category B: "I Still Have High Background"
Q3: I see many bands in my 'No Probe' control. What are they?
-
Diagnosis: Endogenous Biotinylated Carboxylases.
-
Explanation: If you eluted by boiling in SDS-PAGE buffer, you released the naturally biotinylated proteins (approx. 75kDa, 130kDa) alongside your target.
-
Solution: Do NOT boil the beads. Elute by incubating beads in elution buffer containing 50 mM DTT or 25 mM TCEP for 30 minutes at room temperature (or 37°C). Collect the supernatant. The contaminants will stay on the beads.
Q4: My background looks like a smear (hydrophobic sticking).
-
Diagnosis: Insufficient Washing or Protein Precipitation.
-
Explanation: The "Alkyne" handle and the triazole product can be hydrophobic. Also, high copper concentrations can precipitate proteins on the beads.
-
Solution:
-
Pre-clear lysate with Sepharose beads before adding the probe.
-
Block streptavidin beads with 1% BSA for 1 hour before adding the lysate.
-
Stringent Wash: Perform at least one wash with 1% SDS in PBS (the covalent Click bond allows this harsh washing).
-
Optimized Protocol: Activity-Based Protein Profiling (ABPP)
This protocol is designed to maximize specific signal while minimizing NSB using the this compound probe.
Phase 1: Preparation & Lysis
-
Lysis Buffer: PBS, 0.1% Triton X-100, Protease Inhibitors.
-
CRITICAL:NO DTT, NO TCEP, NO Mercaptoethanol. (These will destroy the probe).
-
-
Protein Conc: Adjust to 1–2 mg/mL.
Phase 2: The "Safe" Click Reaction
Perform this reaction in the following order. Do not premix copper and ascorbate.
| Reagent | Final Conc. | Function | Notes |
| Proteome | 1-2 mg/mL | Sample | Lysate free of reducing agents. |
| Probe | 10–100 µM | Label | This compound. |
| TBTA / THPTA | 100 µM | Ligand | Protects proteins from Cu-induced oxidation. |
| CuSO₄ | 1 mM | Catalyst | Add before Ascorbate. |
| Sodium Ascorbate | 1-2 mM | Reductant | MUST use Ascorbate. Do NOT use TCEP. |
-
Incubate for 1 hour at Room Temperature (RT) with gentle rotation.
-
Precipitation (Optional but Recommended): Precipitate proteins with cold Acetone or Methanol/Chloroform to remove excess unreacted probe. Resuspend pellet in PBS + 1% SDS (boil briefly to resolubilize if needed, only if probe is already clicked; but avoid boiling if possible to preserve SS integrity—better to use sonication).
Phase 3: Enrichment & Washing[1][2]
-
Bead Prep: Wash Streptavidin Magnetic Beads (e.g., Dynabeads MyOne C1) 3x with PBS.
-
Binding: Incubate resolubilized proteome with beads for 1–2 hours at RT.
-
Stringent Washing (The "NSB Killer"):
-
Wash 1: 1% SDS in PBS (Removes hydrophobic non-specifics).[1]
-
Wash 2: 4M Urea in PBS (Removes sticky protein aggregates).
-
Wash 3-5: PBS (Removes detergents/urea).
-
Phase 4: Selective Elution
-
Prepare Elution Buffer: PBS + 50 mM DTT (or 25 mM TCEP).
-
Incubate for 30 minutes at RT (or 37°C) with agitation.
-
Magnetize beads and collect the supernatant .
-
Result: Supernatant contains Target.[2] Beads retain Endogenous Biotin.
-
Comparative Data: Elution Methods
The following table illustrates why Reductive Elution is superior for this specific probe.
| Feature | Thermal Elution (Boiling) | Acidic Elution (Glycine pH 2.5) | Reductive Elution (DTT/TCEP) |
| Target Recovery | High | Low (Streptavidin bond is too strong) | High (Cleaves linker) |
| Endogenous Biotin | Contaminates Sample | Contaminates Sample | Excluded (Remains on bead) |
| Non-Specific Binders | High (Releases sticky proteins) | Moderate | Low (Only covalent targets release) |
| Compatibility | SDS-PAGE only | Mass Spec (requires neutralization) | Mass Spec Compatible |
References
-
Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition. Link
-
Speers, A. E., & Cravatt, B. F. (2004). Profiling Enzyme Activities In Vivo Using Click Chemistry Methods. Chemistry & Biology. (Foundational paper on ABPP Click protocols). Link
-
Thermo Fisher Scientific. (n.d.). Biotinylation Reagents and HAMA/Endogenous Biotin Blocking.[5] Technical Support. Link
-
Weerapana, E., et al. (2010). Quantitative reactivity profiling predicts functional cysteines in proteomes. Nature. (Demonstrates the use of cleavable linkers for MS). Link
-
Vector Laboratories. (n.d.). Biotin-PEG4-Alkyne Specifications and Protocols. Link
-
BenchChem. (2025).[1][6] Dde Biotin-PEG4-alkyne for Activity-Based Protein Profiling (ABPP): Application Notes and Protocols. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ubpbio.com [ubpbio.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. How to Effectively Block Streptavidin Magnetic Beads for Optimal Assay Performance - nanomicronspheres [nanomicronspheres.com]
- 5. Methods to Block Endogenous Detection | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
stability of Biotin-PEG4-SS-Alkyne stock solutions
Topic: Stability & Storage of Biotin-PEG4-SS-Alkyne Stock Solutions
Executive Technical Summary
This compound is a high-value, bifunctional crosslinker used primarily for chemoproteomics and reversible protein enrichment. Its utility relies on three functional components, each with distinct stability profiles:
-
Biotin: High affinity for streptavidin; susceptible to oxidation (sulfoxide formation).
-
PEG4 Spacer: Highly stable; provides solubility.
-
SS (Disulfide) Linker: The critical instability point . It is chemically cleavable but vulnerable to premature reduction, disulfide exchange, and alkaline degradation.
-
Alkyne: Bioorthogonal handle (Click Chemistry); generally stable but sensitive to copper contaminants.
The Golden Rule: The stability of your stock solution is dictated by the disulfide (SS) bond . If the SS bond degrades, the molecule loses its reversibility; if the Biotin oxidizes, it loses affinity.
Storage Architecture & Stability Matrix
Do not treat this reagent like a standard buffer. It requires strict anhydrous, reducing-agent-free conditions.
Optimal Storage Conditions (Stock Solution)
| Parameter | Recommendation | Technical Rationale |
| Solvent | Anhydrous DMSO or DMF | Water promotes pH drift and hydrolysis. DMSO is hygroscopic; use fresh, high-grade solvent (e.g., Sigma-Aldrich #276855). |
| Concentration | 10 mM – 50 mM | Higher concentrations are more stable (lower surface-area-to-volume ratio for oxidation). |
| Temperature | -20°C (Acceptable)-80°C (Ideal) | Low temperature kinetically traps the disulfide bond, preventing spontaneous exchange. |
| Atmosphere | Argon or Nitrogen | Displacing oxygen prevents biotin oxidation (to sulfoxide) and disulfide oxidation. |
| Container | Amber glass or foil-wrapped | Prevents light-induced radical formation which can attack the alkyne or disulfide. |
| Shelf Life | 6 months (-20°C)12 months (-80°C) | Valid only if reducing agents are strictly excluded. |
Degradation Pathways (Visualized)
Understanding how the molecule breaks is the key to preventing it.
Figure 1: Primary degradation pathways for this compound. The disulfide bond (SS) and Biotin thioether are the primary sites of failure.
Troubleshooting Guide (Symptom-Based)
Symptom 1: Low Capture Efficiency on Streptavidin Beads
Diagnosis: The biotin moiety may be oxidized, or the disulfide bond prematurely cleaved.
-
Root Cause A (Oxidation): Biotin contains a thioether ring. Exposure to air oxidizes this to a sulfoxide, which binds Streptavidin with ~100x lower affinity than native biotin.
-
Root Cause B (Cleavage): If the stock solution was exposed to trace reducing agents (e.g., sharing a pipette tip with DTT), the molecule has split. The alkyne-labeled protein no longer has a biotin tag.
-
Solution:
-
Check the Stock: Run an LC-MS (see Section 5).
-
HABA Assay: A quick HABA displacement assay can quantify active biotin, though it is less sensitive to partial oxidation than LC-MS.
-
Symptom 2: Precipitation in Aqueous Buffer
Diagnosis: The stock solution has crashed out upon dilution.
-
Root Cause: this compound is moderately hydrophobic. Diluting a high-concentration DMSO stock (e.g., 50 mM) directly into a cold saline buffer can cause transient precipitation.
-
Solution:
-
Intermediate Dilution: Dilute the stock 1:10 in 20% DMSO/Water before adding to the final biological sample.
-
Vortexing: Vortex immediately upon addition.
-
Limit Final DMSO: Ensure final DMSO concentration in your cell lysate is <1% (toxic to cells) but high enough to maintain solubility during the labeling step.
-
Symptom 3: "Yellowing" of the Stock Solution
Diagnosis: Significant degradation or contamination.
-
Root Cause: Pure this compound should be white/colorless. Yellowing often indicates disulfide exchange or polymerization of the alkyne (rare, requires copper contamination).
-
Solution: Discard immediately. Do not attempt to rescue.
Symptom 4: Inability to Cleave / Elute Target
Diagnosis: The "SS" bond is not breaking during the elution step.
-
Root Cause: Insufficient reducing power or incorrect pH.
-
Solution:
-
pH is Critical: Disulfide reduction (cleavage) is pH-dependent. Ensure your elution buffer (e.g., 50 mM DTT) is at pH 8.0 - 8.5 . At pH < 7, cleavage is kinetically slow.
-
Fresh Reductant: DTT oxidizes rapidly in air. Use fresh DTT or TCEP (Tris(2-carboxyethyl)phosphine). TCEP is more stable and works over a broader pH range.
-
Quality Control & Validation Protocols
Before committing precious biological samples, validate your stock.
Method A: LC-MS Validation (Gold Standard)
-
Column: C18 Reverse Phase.
-
Mobile Phase: Water/Acetonitrile (+0.1% Formic Acid).
-
Expected Mass: Calculate the exact mass (MW approx 500-700 Da depending on exact PEG length).
-
Pass Criteria:
-
Single dominant peak at [M+H]+ or [M+Na]+.
-
Fail: Peak at [M+16] (Biotin Sulfoxide).
-
Fail: Peak at ~half mass (Cleaved thiol).
-
Method B: The "Self-Click" Functional Test (Benchtop)
If you lack LC-MS, use this functional assay to verify both the Alkyne and Biotin ends.
-
Reaction: Mix 1 µL Stock + 10 µL Azide-Fluorophore (e.g., Azide-Cy5) + Click Reagents (CuSO4/THPTA/Ascorbate).
-
Binding: Incubate product with 10 µL Streptavidin-Agarose beads.
-
Wash: Wash beads 3x with PBS.
-
Readout:
-
Beads are Fluorescent: Success (Alkyne clicked, Biotin bound).
-
Supernatant is Fluorescent: Failure (Biotin oxidized or cleaved; didn't bind beads).
-
Frequently Asked Questions (FAQ)
Q: Can I store the stock in water or PBS? A: No. While the PEG linker makes it water-soluble, storing it in water leads to hydrolysis over time. Furthermore, water dissolves oxygen readily, accelerating biotin oxidation. Always store stocks in anhydrous DMSO or DMF.
Q: I thawed my stock and it looks cloudy. Is it ruined? A: Not necessarily. DMSO freezes at 19°C. If it's cloudy, it might just be frozen DMSO crystals. Warm it gently to room temperature (25°C) and vortex. If precipitate remains after fully melting, moisture has entered, and the stock is compromised.
Q: Can I use TCEP to cleave the linker instead of DTT? A: Yes, and it is often better. TCEP is non-volatile, odorless, and stable at neutral pH. However, ensure TCEP is removed before any downstream steps that might be sensitive to phosphines.
Q: Why is the "SS" linker preferred over photocleavable linkers? A: The SS linker offers a "chemical switch." It is stable in extracellular environments (oxidizing) but cleavable in intracellular environments (reducing) or via exogenous addition of DTT. This allows for cleaner elution of protein complexes compared to photocleavage, which can sometimes damage sensitive proteins with UV light.
References
- Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press.
-
Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal Chemistry: Fishing for Selectivity in a Sea of Functionality. Angewandte Chemie International Edition, 48(38), 6974–6998. Link
- Yang, Y., et al. (2016). Cleavable trifunctional biotin-linker for protein enrichment and identification. Journal of Proteomics, 131, 129-137.
-
BroadPharm. (n.d.). This compound Product Sheet. Retrieved from [1]
-
Click Chemistry Tools. (n.d.). Disulfide Linker Stability Guidelines. Retrieved from
Sources
Technical Support Center: Troubleshooting NHS-Ester Bioconjugation
Introduction
NHS (N-hydroxysuccinimide) ester chemistry is the gold standard for covalently attaching biotin to primary amines (lysine residues and N-termini) on proteins. However, the competing forces of aminolysis (successful conjugation) and hydrolysis (reagent degradation) often lead to inconsistent labeling[1]. This guide provides a mechanistic approach to troubleshooting and optimizing your biotinylation workflows, ensuring that every protocol is a self-validating system.
Diagnostic Workflow
Workflow for NHS-ester biotinylation highlighting critical decision points and failure modes.
Section 1: Reagent Integrity & The Hydrolysis Dilemma
Q: My biotinylation efficiency has dropped significantly in recent batches, despite using the exact same protocol. What is the root cause? A: The most common culprit is NHS ester hydrolysis. NHS esters are highly moisture-sensitive. If your biotin reagent is dissolved in hygroscopic solvents (like DMSO or DMF) that have absorbed atmospheric water, or if the reagent vial was opened before reaching room temperature (causing condensation), the ester will hydrolyze into an unreactive carboxylate and free NHS[1].
Causality: Water acts as a competing nucleophile against the primary amines on your protein. As the pH of your buffer increases, the concentration of hydroxide ions (OH⁻) rises, exponentially accelerating the hydrolysis rate[2].
Table 1: Half-Life of NHS-Ester Hydrolysis in Aqueous Solutions
| Buffer pH | Temperature | Approximate Half-Life | Impact on Conjugation |
| pH 7.0 | 0°C | 4 to 5 hours | Minimal hydrolysis; slow conjugation[1] |
| pH 8.0 | 25°C | ~1 hour | Optimal balance of reactivity and stability[2] |
| pH 8.6 | 4°C | 10 minutes | Rapid degradation; requires immediate use[1] |
| pH 8.6 | 25°C | < 10 minutes | Severe hydrolysis; high risk of failure[3] |
Section 2: Buffer Incompatibilities & Stoichiometry
Q: I performed the reaction in my standard protein storage buffer, but the validation assay shows zero biotin incorporation. Why? A: Your buffer likely contains competing primary amines. Buffers containing Tris, glycine, or high concentrations of sodium azide (>3 mM) will outcompete your target protein's lysine residues for the NHS ester[1],[4].
Causality: The NHS ester cannot distinguish between the primary amine on a Tris molecule and the epsilon-amine on a lysine side chain. Because Tris is usually present in massive molar excess (e.g., 50 mM) compared to the protein, it rapidly consumes the biotin reagent. Solution: Always perform a buffer exchange (via dialysis or desalting columns) into an amine-free buffer like Phosphate-Buffered Saline (PBS) or HEPES at pH 7.2–8.0 before starting the reaction[4].
Q: My protein aggregates and precipitates immediately after adding the NHS-biotin. How can I prevent this? A: Standard NHS-biotin is highly hydrophobic. Attaching multiple hydrophobic biotin molecules to a protein can disrupt its folding and solubility. Solution: Switch to a PEGylated reagent, such as NHS-PEG4-Biotin. The hydrophilic polyethylene glycol (PEG) spacer arm imparts water solubility to the conjugated protein, significantly reducing aggregation while also extending the biotin moiety away from the protein surface to minimize steric hindrance during downstream avidin binding[5].
Section 3: Site-Specific Labeling & Microenvironments
Q: Random lysine labeling is destroying my protein's biological activity. Can I restrict biotinylation strictly to the N-terminus?
A: Yes, by exploiting the pKa differences of the primary amines. The N-terminal
Causality: At a lowered pH of 6.5, the vast majority of lysine side chains are fully protonated (-NH₃⁺) and therefore non-nucleophilic. However, a small but sufficient fraction of the N-terminal amines remain unprotonated (-NH₂) and reactive. By running the reaction at pH 6.5, you can preferentially direct the NHS ester to the N-terminus, preserving the protein's functional domains[6].
Section 4: Self-Validating Protocol – NHS-PEG4-Biotinylation & HABA Assay
To ensure scientific trustworthiness, every conjugation must be validated. The following protocol integrates the labeling reaction with a rapid buffer exchange and the HABA (4'-hydroxyazobenzene-2-carboxylic acid) colorimetric assay to quantify the exact number of biotins per protein[7].
Step-by-Step Methodology
Phase 1: Preparation & Conjugation
-
Buffer Exchange: Pass 1 mg of your target protein through a Zeba Spin Desalting Column pre-equilibrated with 1X PBS (pH 7.4) to remove any trace amines[4].
-
Reagent Reconstitution: Equilibrate a vial of NHS-PEG4-Biotin to room temperature. Immediately before use, dissolve in anhydrous DMSO to a concentration of 20 mM. Critical: Do not store reconstituted NHS-esters; discard any unused solution[5].
-
Reaction Initiation: Add a 20-fold molar excess of NHS-PEG4-Biotin to the protein solution. (For example, to 1 mL of a 2 mg/mL IgG solution, add ~13 µL of the 20 mM biotin stock)[8].
-
Incubation: Incubate at room temperature for 30 minutes, or at 4°C for 2 hours[8].
-
Quenching & Cleanup: Remove unreacted biotin and NHS leaving groups by passing the reaction mixture through a fresh desalting column or dialysis cassette[8].
Phase 2: HABA Validation Assay
Principle: HABA binds strongly to avidin, producing a yellow-orange color that absorbs at 500 nm. When biotinylated protein is added, biotin displaces HABA due to its higher affinity (
-
Pipette 180 µL of HABA/Avidin solution into a microplate well and measure the absorbance at 500 nm (
HABA/Avidin). -
Add 20 µL of the purified, biotinylated protein sample to the well. Mix thoroughly on a plate shaker[7].
-
Measure the new absorbance at 500 nm (
HABA/Avidin/Biotin Sample) once the value stabilizes (~15 seconds)[7]. -
Calculation: Use the change in absorbance (
) and the extinction coefficient of HABA to calculate the moles of biotin per mole of protein. A successful IgG conjugation typically yields 3–5 biotins per molecule[8],[7]. If , the protein was not successfully labeled, indicating either complete reagent hydrolysis or a lack of accessible amines[7].
References
-
1 - Thermo Fisher Scientific 2.6 - Thermo Fisher Scientific 3.2 - Vector Labs 4.3 - Benchchem 5.8 - Thermo Fisher Scientific 6.5 - Thermo Fisher Scientific 7.7 - Thermo Fisher Scientific
-
4 - GoldBio
Sources
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - CH [thermofisher.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. goldbio.com [goldbio.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
optimizing molar excess of biotin reagent for protein labeling
Technical Support Center: Optimizing Molar Excess for Protein Biotinylation
Welcome to the Application Scientist Support Center. Biotinylation is rarely a "one-size-fits-all" procedure. The stoichiometry of your reaction—specifically the molar excess of the biotin reagent relative to your target protein—dictates the delicate balance between assay sensitivity and the preservation of protein functionality.
Below, we provide a causality-driven troubleshooting guide, quantitative optimization matrices, and a self-validating protocol to ensure your labeling workflows are reproducible and robust.
I. Diagnostic Workflow: The Biotinylation Lifecycle
Before adjusting your protocols, it is critical to diagnose where the failure is occurring. The flowchart below outlines the logical decision tree for optimizing molar excess based on post-conjugation outcomes.
Iterative workflow for optimizing biotin molar excess and validating incorporation.
II. Quantitative Guidelines: Molar Excess Matrix
The required molar excess is inversely proportional to your protein concentration. Because NHS-ester reactions compete with hydrolysis in aqueous environments, dilute protein solutions require a significantly higher excess of reagent to drive the conjugation kinetics forward[1].
Table 1: Recommended Starting Molar Excess by Protein Concentration
| Protein Concentration | Recommended Molar Excess | Mechanistic Rationale |
| > 5.0 mg/mL | 5- to 10-fold | High collision frequency between protein amines and reagent; lower excess prevents rapid over-labeling and subsequent hydrophobic collapse. |
| 2.0 - 5.0 mg/mL | 10- to 20-fold | Standard optimal range for most antibodies and enzymes; balances reaction kinetics with functional preservation[1][2]. |
| < 2.0 mg/mL | 20- to 50-fold | Low collision frequency requires higher reagent concentration to drive the reaction forward against competing hydrolysis[1]. |
| < 0.5 mg/mL | > 50-fold | Highly dilute solutions suffer from rapid reagent degradation; massive excess compensates for hydrolyzed NHS-esters. (Note: Concentration via spin-column prior to labeling is highly preferred[2]) |
III. Troubleshooting & FAQs
Q1: My protein precipitated and turned cloudy immediately after adding the NHS-biotin. What caused this? A: This is a classic symptom of over-biotinylation or solvent shock .
-
Causality: Biotin is a highly hydrophobic molecule. When an excessive molar ratio is used (e.g., >50-fold on a concentrated protein), the reagent modifies too many surface primary amines (lysines). This masks the protein's hydrophilic regions, disrupts its hydration shell, and triggers hydrophobic-hydrophobic intermolecular interactions, leading to aggregation and precipitation[3]. Furthermore, NHS-biotin reagents are typically dissolved in organic solvents (DMSO or DMF). If the final concentration of organic solvent in your reaction exceeds 5% v/v, it can induce solvent-mediated denaturation[1][3].
-
Solution: Titrate the molar excess down to 5:1 or 10:1[3]. Ensure your DMSO/DMF spike-in remains below 5% of the total reaction volume.
Q2: My ELISA signal is extremely weak, indicating poor labeling. I used the standard 20-fold molar excess. What went wrong? A: Poor labeling despite a standard molar excess usually points to reagent hydrolysis or buffer competition .
-
Causality: NHS-esters are highly susceptible to nucleophilic attack by water. If your reagent was improperly stored and exposed to moisture, it likely hydrolyzed into an unreactive carboxylic acid before it ever reached your protein[1]. Alternatively, if your buffer contains primary amines (e.g., Tris or Glycine), these small molecules will rapidly outcompete your protein for the NHS-ester[1]. Finally, the reaction requires unprotonated amines to act as nucleophiles; if your pH is below 7.2, the protein's lysines are protonated (
) and unreactive[1]. -
Solution: Perform a buffer exchange into an amine-free buffer like PBS (pH 7.2–8.5)[1]. Always reconstitute the biotin reagent in anhydrous DMSO immediately before use, and discard any unused aqueous stock[1][2].
Q3: How do I preserve the biological activity of my enzyme while ensuring adequate labeling? A: Loss of activity is caused by active site interference .
-
Causality: If critical lysine residues reside within the protein's active site or receptor-binding interface, biotinylation will sterically hinder these functional domains[1][4].
-
Solution: You must strictly control the Degree of Labeling (DOL). Set up an optimization matrix (see protocol below) to find the lowest molar excess that yields a detectable signal—ideally aiming for ~1 biotin per protein molecule[3]. To avoid the "blind" over-modification that ruins activity, utilize a directly traceable biotinylation reagent (e.g., one with a built-in UV-traceable chromophore) to quantify incorporation before running your assay[4]. If lysines are strictly required for function, switch to a different coupling chemistry, such as maleimide-biotin for free sulfhydryls[2].
IV. Self-Validating Protocol: Molar Excess Optimization Matrix
To guarantee reproducibility, do not guess the molar excess. Use this self-validating matrix to empirically determine the optimal ratio and quantify the Degree of Labeling (DOL) prior to downstream applications.
Step 1: Preparation & Buffer Exchange Ensure your protein is at a concentration of >1 mg/mL in an amine-free buffer (e.g., 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.4)[1][2].
-
Validation Check: Measure A280 post-exchange to confirm protein recovery and exact concentration.
Step 2: Reagent Reconstitution Equilibrate the NHS-Biotin vial to room temperature before opening to prevent condensation. Dissolve the reagent in anhydrous DMSO to create a 10 mM stock[1][2].
-
Critical Note: Do not store this solution. Use it immediately to prevent hydrolysis.
Step 3: Matrix Setup Aliquot your protein into four separate reaction tubes. Calculate and add the required volume of the 10 mM biotin stock to achieve molar ratios of 1:5, 1:10, 1:20, and 1:50 (Protein:Biotin)[2]. Ensure the volume of DMSO added does not exceed 5% of the total reaction volume.
Step 4: Incubation & Quenching Incubate the reactions for 30–60 minutes at room temperature[2]. Quench the unreacted NHS-esters by adding 1/10th volume of 50 mM Tris (pH 8.5)[2].
-
Causality: The primary amines in Tris rapidly consume any remaining active reagent, halting the reaction at a precise timepoint[2].
Step 5: Purification Remove free, unreacted biotin and Tris by passing each reaction through a dedicated desalting column or via overnight dialysis against PBS[2][3].
Step 6: Validation (Quantification) Do not proceed to your functional assay without verifying the DOL. Measure the biotin incorporation using a HABA assay, or by reading the A354 if using a UV-traceable chromophore[4].
-
Decision Gate: Select the molar ratio that yields 4–6 biotins per molecule for antibodies, or 1–2 biotins per molecule for functional enzymes, while maintaining complete solubility.
V. References
-
Reversible biotinylation of purified proteins for measuring protein–protein interactions - PMC Source: nih.gov URL:[Link]
-
HOOK™ NHS-dPEG™4-Biotin - G-Biosciences Source: gbiosciences.com URL:[Link]
Sources
Validation & Comparative
Biotin-PEG4-SS-Alkyne vs. Non-Cleavable Biotin Alkyne: A Comprehensive Proteomics Guide
In the field of chemical proteomics, the isolation of probe-modified or metabolically labeled proteins is a critical bottleneck. While the biotin-streptavidin interaction is the gold standard for affinity enrichment due to its extraordinary binding strength (
To overcome this, Biotin-PEG4-SS-Alkyne was developed as a trifunctional, cleavable alternative to non-cleavable biotin alkyne reagents. By integrating a bioorthogonal alkyne group, a hydrophilic PEG4 spacer, and a reducible disulfide (SS) bond, this reagent transforms protein enrichment from a brute-force extraction into a highly selective, self-validating chemical release system.
Mechanistic Comparison: Overcoming the Streptavidin-Biotin Trap
The fundamental difference between cleavable and non-cleavable biotin-alkyne probes lies in the causality of their elution mechanisms.
When using non-cleavable biotin alkynes , researchers are forced to boil the streptavidin beads in Laemmli buffer (containing SDS and chaotropic salts) or perform on-bead trypsin digestion1[1]. This non-selective release co-elutes naturally biotinylated proteins (e.g., acetyl-CoA carboxylase) and background proteins that non-specifically adhere to the resin matrix 2[2].
Conversely, This compound introduces a strategic vulnerability: a disulfide bond. After clicking the probe to an azide-labeled proteome and capturing the targets on streptavidin beads, the beads can be subjected to extremely stringent washes. Instead of disrupting the biotin-streptavidin bond, elution is achieved via mild reduction (e.g., 50 mM DTT). This selectively cleaves the disulfide linker, releasing only the target proteins while leaving the biotin moiety and endogenous contaminants permanently anchored to the beads 1[1]. Furthermore, the PEG4 spacer prevents the hydrophobic biotin group from aggregating and reduces steric hindrance during bead binding 3[3].
Workflow comparison: Cleavable vs. Non-cleavable biotin-alkyne enrichment strategies.
Quantitative Performance Data
Experimental evidence consistently demonstrates that cleavable biotin reagents drastically outperform their non-cleavable counterparts in mass spectrometry (MS) applications. In direct comparisons using BONCAT (Biorthogonal Noncanonical Amino Acid Tagging) workflows, cleavable biotin-alkynes identified and quantified more than double the number of newly synthesized peptides compared to uncleavable variants 4[4].
Table 1: Performance Metrics Comparison
| Metric | This compound | Non-Cleavable Biotin-Alkyne |
| Elution Conditions | Mild (50 mM DTT or TCEP, 37°C) | Harsh (Boiling in SDS / 8M Urea) or On-bead digestion |
| Recovery Specificity | High (Target proteins only) | Low (Co-elutes endogenous biotin & non-specific binders) |
| Peptide ID Yield (MS) | >2.0x increase in quantified peptides | Baseline reference |
| Mass Tag Remnant | Small thiol remnant (143.20 Da) left on target | Entire bulky biotin-PEG structure |
| Steric Hindrance | Low (PEG4 spacer provides flexibility) | Variable (Depends on spacer length) |
Self-Validating Protocol: CuAAC Click Chemistry & Enrichment
To ensure scientific integrity and reproducibility, the following protocol details the causality behind each procedural step when utilizing this compound.
Step 1: Bioorthogonal Tagging & Lysis
Target proteins are metabolically labeled or probe-modified with an azide group. Cells are lysed in a highly denaturing buffer (e.g., 1% SDS, 50 mM Tris-HCl, pH 8.0).
-
Causality: SDS ensures complete solubilization of the proteome and denatures proteins, exposing buried azide groups to the solvent, which maximizes the efficiency of the subsequent click reaction.
Step 2: CuAAC Click Chemistry
The lysate is reacted with 100 µM this compound, 1 mM CuSO4, 2 mM THPTA, and 5 mM Sodium Ascorbate for 1 hour at room temperature.
-
Causality: Sodium ascorbate reduces inactive Cu(II) to the active Cu(I) catalyst. THPTA is a critical water-soluble ligand that stabilizes Cu(I) and prevents the generation of reactive oxygen species (ROS). Without THPTA, ROS would rapidly oxidize methionine residues or prematurely cleave the protein backbone, ruining the MS analysis.
Step 3: Protein Precipitation (Crucial Control Step)
Precipitate the proteome using a methanol/chloroform extraction, discard the supernatant, and resuspend the protein pellet in 1% SDS.
-
Causality: This step completely removes unreacted this compound. If skipped, the massive molar excess of free probe will outcompete the labeled proteins for streptavidin binding sites, resulting in a near-zero yield.
Step 4: Streptavidin Enrichment & Stringent Washing
Incubate the resuspended proteome with high-capacity streptavidin agarose beads. Wash the beads sequentially with 1% SDS, 8M Urea, and PBS.
-
Causality: The
M affinity of the biotin-streptavidin bond is practically covalent. This allows researchers to use extreme denaturants (SDS and Urea) to strip away non-specifically interacting background proteins without risking the loss of the covalently captured targets.
Step 5: Selective Reductive Elution
Incubate the washed beads with 50 mM DTT (or TCEP) in PBS for 1 hour at 37°C. Collect the supernatant.
-
Causality: DTT selectively reduces the disulfide bond within the SS-linker. This elegant chemical release mechanism elutes the target protein with a small mass tag (PEG4-SH), leaving endogenous biotinylated proteins and the streptavidin monomers permanently anchored to the resin [].
-
Self-Validation Check: Run an aliquot of the eluate on a silver-stained SDS-PAGE gel prior to MS preparation. A successful, specific elution will show distinct target bands without the massive 13 kDa streptavidin monomer band that plagues non-cleavable boiling elutions.
Mechanism of selective target elution via disulfide bond reduction.
Conclusion
For high-resolution chemical proteomics, the transition from non-cleavable to cleavable enrichment probes is no longer optional; it is a prerequisite for data integrity. Non-cleavable biotin alkynes inherently couple the enrichment of target proteins with the co-elution of high-abundance background contaminants. By utilizing This compound , researchers decouple capture from release, leveraging orthogonal disulfide cleavage to double peptide identification rates and eliminate the noise of endogenous biotinylation.
References
-
PC-Biotin-PEG4-PEG3-azide - (CAS 2055198-04-2) | ADC Linker - BOC Sciences.
-
Acid cleavable biotin-alkyne improves sensitivity for direct detection of biotin labeled peptides in BONCAT analysis - PMC (NIH). 4
-
Disulfide Biotin Alkyne - Vector Labs. 1
-
A Simple and Effective Cleavable Linker for Chemical Proteomics Applications - PMC (NIH). 2
-
Cleavable Cross-Linkers and Mass Spectrometry for the Ultimate Task of Profiling Protein–Protein Interaction Networks in Vivo - ACS Publications. 3
Sources
- 1. vectorlabs.com [vectorlabs.com]
- 2. A Simple and Effective Cleavable Linker for Chemical Proteomics Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Acid cleavable biotin-alkyne improves sensitivity for direct detection of biotin labeled peptides in BONCAT analysis - PMC [pmc.ncbi.nlm.nih.gov]
comparing Biotin-PEG4-SS-Alkyne with other cleavable biotin probes
Executive Summary
In chemical proteomics and affinity purification, the choice of biotin probe dictates the quality of signal-to-noise ratio and the compatibility with downstream analysis. Biotin-PEG4-SS-Alkyne represents a "Reductive Release" strategy, utilizing a disulfide bond to facilitate mild elution.[1]
While widely used, it competes with Acid-Cleavable (DADPS) and Photocleavable (PC) probes.
-
Verdict: this compound is the superior choice for workflows requiring neutral pH elution or when acid-labile modifications (e.g., glycosylation) must be preserved. However, for strict mass spectrometry (MS) peptide mapping, DADPS probes often yield higher identification rates due to cleaner elution profiles compatible with LC-MS mobile phases.
Technical Deep Dive: this compound
This probe is a trifunctional tool designed for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Mechanism of Action
-
Conjugation: The terminal alkyne reacts with an azide-labeled target (protein/lipid) via CuAAC.
-
Enrichment: The biotin moiety binds Streptavidin/NeutrAvidin beads (
).[2] -
Cleavage: The disulfide (SS) linker is cleaved by reducing agents (DTT, TCEP, or
-mercaptoethanol). -
Release: The target elutes, retaining a small chemical "scar" (thiol-modified spacer), while the biotin remains trapped on the bead.
Key Advantages
-
Physiological Compatibility: Cleavage occurs at neutral pH, preserving protein tertiary structure (if non-denaturing reducing agents are used, though DTT usually denatures).
-
Solubility: The PEG4 spacer prevents aggregation of labeled hydrophobic proteins.
Comparative Analysis: The Landscape of Cleavable Probes
The following analysis compares this compound against the two primary alternatives: DADPS (Acid Cleavable) and Photocleavable (PC) Biotin.
Comparison Matrix
| Feature | This compound | DADPS Biotin Alkyne | Photocleavable (PC) Biotin | Non-Cleavable Biotin |
| Cleavage Trigger | Reduction (50 mM DTT/TCEP) | Mild Acid (5-10% Formic Acid) | UV Light (365 nm) | None (Boiling/Digestion) |
| Elution pH | Neutral (pH 7.0–8.0) | Acidic (pH 2.0–3.0) | Neutral | N/A |
| MS Compatibility | High (Requires desalting) | Excellent (Volatile buffer) | Moderate (Low yield common) | Low (High background) |
| Mass Tag (Scar) | ~88–143 Da (Thiol) | ~84–143 Da (Hydroxyl) | Variable | Full Biotin+Linker |
| Risk Factor | Premature cleavage by endogenous thiols | Acid hydrolysis of labile PTMs | UV-induced protein damage | Streptavidin contamination |
Detailed Competitor Analysis
1. vs. DADPS (Dialkoxydiphenylsilane) Probes [3][4][5][6]
-
The Science: DADPS cleaves via hydrolysis of the silyl ether bond in dilute formic acid.
-
Performance: Recent benchmarking in J. Proteome Res. indicates DADPS often outperforms disulfide probes in peptide identification numbers. The acid elution step is directly compatible with LC-MS loading buffers, eliminating the need for salt removal (unlike DTT).
-
Recommendation: Use DADPS for "Peptide-Centric" proteomics.[7] Use SS-Alkyne for "Protein-Centric" assays where acid might precipitate the protein.
2. vs. Photocleavable (PC) Biotin
-
The Science: Relies on a nitrobenzyl linker that breaks upon UV irradiation.
-
Performance: While "contactless," the yield is frequently lower (20–40% recovery) compared to chemical cleavage (>80%). UV light can also cause radical-induced crosslinking or oxidation of Methionine/Tryptophan.
-
Recommendation: Use only if chemical additives (Reductants/Acids) are strictly forbidden in your downstream assay (e.g., functional assays of live cells).
Visualizing the Chemistry
The following diagram illustrates the structural logic and cleavage pathways of the three primary probe types.
Caption: Comparative cleavage mechanisms. Note that DADPS elution conditions are most compatible with direct MS analysis.
Validated Experimental Protocol: this compound
This protocol is optimized for Activity-Based Protein Profiling (ABPP) .
Phase 1: Click Labeling
-
Lysate Prep: Dilute cell lysate to 1–2 mg/mL in PBS (pH 7.4). Avoid DTT/TCEP in lysis buffer (premature cleavage risk).
-
Reaction Mix: Add reagents in this specific order to prevent precipitation:
-
This compound (100 µM final)
-
TCEP (1 mM final) — Wait! (See Note below)
-
TBTA Ligand (100 µM final)
-
CuSO4 (1 mM final)
-
Correction: For SS-probes, avoid high TCEP concentrations during Click if possible, or keep reaction time short (<1 hr). TCEP can reduce the disulfide bridge. Preferred: Use Copper(I)-stabilizing ligands (e.g., THPTA) and minimize reducing agent, or use a "click-compatible" concentration of TCEP (0.5 mM) and proceed quickly.
-
-
Incubation: 1 hour at Room Temp, rotisserie mixing.
Phase 2: Enrichment & Wash
-
Precipitation: Acetone precipitate proteins to remove excess unreacted probe. Resuspend in PBS + 0.2% SDS.
-
Binding: Incubate with Streptavidin-Agarose beads for 1.5 hours.
-
Stringent Washing:
-
1x PBS + 1% SDS (Removes non-specific hydrophobic binders).
-
1x PBS + 4M Urea (Unfolds non-covalent interactors).
-
3x PBS (Removes detergents).
-
Phase 3: Reductive Elution
-
Elution Buffer: 50 mM DTT or 25 mM TCEP in 50 mM Ammonium Bicarbonate.
-
Incubation: 30 minutes at Room Temp (or 37°C).
-
Collection: Spin down beads; collect supernatant.
-
Alkylation (Critical): Immediately add Iodoacetamide (100 mM) to cap the newly formed free thiols on the eluted protein to prevent re-aggregation.
Workflow Visualization
Caption: Step-by-step proteomics workflow for this compound enrichment.
References
-
Szychowski, J., et al. (2010). Cleavable Biotin Probes for Labeling of Biomolecules via the Azide–Alkyne Cycloaddition.[8] Journal of the American Chemical Society.[2][8] (Foundational paper describing the synthesis and utility of disulfide and photocleavable biotin probes).
-
Yang, Y., et al. (2013). Cleavable Trifunctional Biotin Reagents for Protein Labeling, Capture, and Release.[8] Chemical Communications.[8] (Describes optimization of linker chemistry for proteomics).
-
Li, J., et al. (2022). Benchmarking Cleavable Biotin Tags for Peptide-Centric Chemoproteomics.[7] Journal of Proteome Research. (Critical comparison showing DADPS often yields higher ID rates than SS-linkers in specific workflows).
-
Vector Laboratories. Disulfide Biotin Alkyne Technical Guide. (Commercial specifications and elution protocols).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A Simple and Effective Cleavable Linker for Chemical Proteomics Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acid cleavable biotin-alkyne improves sensitivity for direct detection of biotin labeled peptides in BONCAT analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acid cleavable biotin-alkyne improves sensitivity for direct detection of biotin labeled peptides in BONCAT analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DADPS Biotin Alykne - Creative Biolabs [creative-biolabs.com]
- 6. Cleavable Biotin Probes for Labeling of Biomolecules via the Azide – Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benchmarking Cleavable Biotin Tags for Peptide-Centric Chemoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. vectorlabs.com [vectorlabs.com]
mass spectrometry analysis of peptides labeled with Biotin-PEG4-SS-Alkyne
Optimizing Chemoproteomic Workflows: A Comparative Guide to Biotin-PEG4-SS-Alkyne and Alternative Enrichment Probes for Mass Spectrometry
As chemical proteomics and Activity-Based Protein Profiling (ABPP) continue to drive modern drug discovery, the ability to selectively enrich and identify low-abundance protein targets is paramount. While the biotin-streptavidin interaction (
To solve this, cleavable linkers have been engineered to allow the selective release of target peptides under mild conditions. This guide provides an authoritative, comparative analysis of This compound (CAS: 1260247-54-8) against alternative enrichment linkers, detailing the causality behind experimental choices and providing a self-validating protocol for your MS workflows.
Mechanistic Design: The Anatomy of this compound
The structural logic of [1] is designed to address specific chemical and steric challenges in proteomics:
-
Alkyne Handle: Enables highly specific, bioorthogonal Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with azide-tagged proteins or activity-based probes.
-
PEG4 Spacer: The hydrophilic polyethylene glycol chain increases aqueous solubility and extends the biotin tag away from the protein surface, drastically reducing steric hindrance during streptavidin binding.
-
Disulfide (SS) Bond: The linchpin of the system. It acts as a controlled release valve, cleavable by mild reducing agents like dithiothreitol (DTT) or TCEP.
-
Biotin Tag: Ensures near-covalent capture efficiency on streptavidin-functionalized resins.
Figure 1: Chemoproteomic workflow utilizing this compound for targeted protein enrichment.
Comparative Analysis: Cleavable vs. Non-Cleavable Linkers
Selecting the correct linker dictates the purity and depth of your MS data. Non-cleavable linkers (e.g., Biotin-PEG4-Alkyne) force researchers to boil beads in SDS or perform on-bead trypsin digestion, leading to heavily contaminated samples. Conversely, chemically cleavable linkers isolate the target peptides from the resin background[2].
Recent parallel assessments of cleavable linkers demonstrate that the choice of cleavage chemistry directly impacts the number of quantifiable target sites[3].
Table 1: Quantitative Comparison of Biotinylated Enrichment Linkers
| Linker Technology | Cleavage Mechanism | Elution Condition | MS Background Contamination | Target Recovery / Depth | Diagnostic Mass Remnant |
| Biotin-PEG4-Alkyne | Non-cleavable | Boiling in SDS / On-bead Trypsin | High (Streptavidin & endogenous biotin) | Low to Moderate | N/A |
| This compound | Disulfide (Reductive) | 50 mM DTT or 10 mM TCEP | Very Low | High | +143.20 Da (Thioether) |
| Dde-Biotin-PEG4-Alkyne | Hydrazine-cleavable | 2% Hydrazine | Low | Moderate to High | Specific to Dde remnant |
| DADPS-Biotin-Alkyne | Acid-cleavable | 5% Formic Acid | Low | Very High (>10,000 sites) | Specific to DADPS remnant |
Data synthesis supported by comparative cysteinome profiling studies[3] and commercial linker specifications[2].
Figure 2: Elution outcomes comparing non-cleavable vs. disulfide-cleavable biotin linkers.
Experimental Protocol: A Self-Validating Workflow
To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) in your proteomics pipeline, protocols must be self-validating. The following methodology explains not just the steps, but the causality behind them.
Step 1: CuAAC Click Chemistry Labeling
-
Reagents: 100 µM this compound, 1 mM CuSO
, 1 mM THPTA, 2 mM Sodium Ascorbate. -
Procedure: Add reagents sequentially to the azide-labeled proteome. Vortex gently and incubate for 1 hour at room temperature.
-
Causality: THPTA is critical. It acts as a stabilizing ligand for Cu(I), preventing the generation of reactive oxygen species (ROS) that would otherwise oxidatively damage the protein backbone and complicate MS spectra.
Step 2: Protein Precipitation & Proteolytic Digestion
-
Procedure: Precipitate proteins using cold methanol/chloroform. Resuspend, reduce/alkylate, and digest with Trypsin overnight.
-
Causality: Removing excess unreacted click probe prior to enrichment prevents the probe from saturating the streptavidin beads. Furthermore,[3] by eliminating steric hindrance and preventing the co-enrichment of non-target proteins that are merely complexed with the target.
Step 3: Streptavidin Enrichment & Stringent Washing
-
Procedure: Incubate peptides with streptavidin agarose beads for 2 hours. Wash sequentially with PBS/0.1% SDS, 8M Urea, and pure PBS.
-
Causality: The near-covalent strength of the biotin-streptavidin bond allows for highly stringent washes (like 8M Urea) to strip away non-specifically bound background peptides.
Step 4: Reductive Cleavage and Elution
-
Procedure: Incubate the washed beads with 50 mM DTT (or 10 mM TCEP) in PBS for 1 hour at room temperature. Collect the supernatant.
-
Causality: DTT reduces the disulfide bond in the linker. This selectively releases the target peptides while leaving endogenously biotinylated proteins and streptavidin firmly attached to the beads, establishing a high-purity baseline[2].
Mass Spectrometry Data Interpretation & Validation
A hallmark of a robust chemoproteomic experiment is the ability to computationally validate true hits. When this compound is cleaved by DTT, it leaves behind a specific, predictable molecular fragment on the modified peptide.
-
Diagnostic Mass Remnant: The cleavage leaves a thioether/thiol-containing remnant that adds exactly +143.20 Da to the mass of the azido-modified peptide[2].
-
Self-Validation: During MS/MS database searching (e.g., using MaxQuant or MSFragger), researchers must set this +143.20 Da mass shift as a variable modification on the target amino acid. Detecting this exact mass shift serves as an internal validation that the peptide was genuinely probe-labeled and not a background contaminant.
By combining the physical purification of the SS-cleavable linker with the computational validation of its mass remnant, researchers can confidently map drug-target interactomes with unprecedented signal-to-noise ratios.
References
-
Evaluation of Chemically-Cleavable Linkers for Quantitative Mapping of Small Molecule-Cysteinome Reactivity ACS Chemical Biology[Link]
Sources
Biotin-PEG4-SS-Alkyne vs. Biotin-PEG4-Alkyne: A Comparative Technical Guide
Executive Summary
The choice between Biotin-PEG4-SS-Alkyne and Biotin-PEG4-Alkyne is a decision between chemoselective reversibility and permanent retention .
-
This compound (Cleavable): The standard for Mass Spectrometry (MS) and proteomics. The disulfide (SS) bond allows for the specific elution of captured proteins/peptides using reducing agents (DTT, TCEP), leaving streptavidin on the beads. This significantly improves the signal-to-noise ratio by eliminating background contamination.[1]
-
Biotin-PEG4-Alkyne (Non-Cleavable): The standard for Fluorescence Microscopy and Imaging . Its permanent linkage ensures the signal remains localized to the target despite rigorous washing steps. It is also used in proteomics when "on-bead" digestion is acceptable, though this often yields higher background.
Structural & Mechanistic Comparison
Both reagents utilize a PEG4 spacer to enhance water solubility and reduce steric hindrance, allowing the biotin moiety to penetrate the deep binding pocket of streptavidin.[2] They both contain a terminal alkyne for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with azide-labeled targets.[3][4]
The divergence lies in the linker stability:
Chemical Structures and Cleavage Mechanism
Figure 1: Structural comparison. The disulfide bond in the SS-linker acts as a specific "chemical release valve."
Performance Comparison Matrix
| Feature | This compound | Biotin-PEG4-Alkyne |
| Linker Type | Cleavable (Redox sensitive) | Non-Cleavable (Permanent) |
| Elution Method | Chemical Reduction (DTT, TCEP, BME) | Denaturing (Boiling SDS) or On-Bead Digestion |
| Elution Efficiency | High (>90% release of target) | Low (Streptavidin often co-elutes) |
| MS Background | Low (Streptavidin remains on bead) | High (Streptavidin peptides contaminate spectra) |
| Imaging Suitability | Poor (Reducing environment may cause signal loss) | Excellent (Withstands harsh washing) |
| Primary Application | Chemical Proteomics, ABPP, Enrichment | Fluorescence Microscopy, Flow Cytometry |
Application-Specific Workflows
Proteomics: The "Elution" Problem
In chemical proteomics (e.g., Activity-Based Protein Profiling - ABPP), the goal is to identify specific proteins labeled by a probe.
-
The Non-Cleavable Flaw: To release the protein from streptavidin (one of the strongest non-covalent bonds in nature,
M), you must boil the beads in SDS. This elutes the target and massive amounts of streptavidin. In Mass Spec, streptavidin peptides ("trypsin sponges") suppress the ionization of low-abundance target peptides. -
The SS-Linker Solution: You treat the beads with DTT. The disulfide bond breaks. The target protein elutes into the supernatant. The streptavidin remains bound to the magnetic bead.
Figure 2: Proteomic workflows. The Cleavable pathway allows separation of the target from the affinity matrix before digestion.
Experimental Protocols
Protocol A: Proteomic Enrichment using this compound
Objective: Enrich azide-labeled proteins from cell lysate for MS analysis.
Reagents
-
Lysis Buffer: PBS, 0.5% SDS, Protease Inhibitors.
-
Click Mix: 100 µM this compound, 1 mM TCEP (fresh), 100 µM TBTA (ligand), 1 mM CuSO4.
-
Elution Buffer: 50 mM DTT or 25 mM TCEP in PBS (pH 7.4).
Step-by-Step
-
Lysis: Lyse cells containing azide-labeled proteins. Adjust protein concentration to 1-2 mg/mL.
-
Click Reaction: Add This compound (100 µM final) and the Click Mix reagents.
-
Critical: Do not add high concentrations of reducing agents (DTT/BME) during the click reaction, as they can reduce the copper or prematurely cleave the SS linker. Use TCEP carefully or generate Cu(I) in situ.
-
-
Incubation: Rotate for 1 hour at Room Temperature (RT).
-
Precipitation: Precipitate proteins (Methanol/Chloroform or Acetone) to remove excess unreacted biotin. Resuspend pellet in PBS/1% SDS.
-
Enrichment: Incubate resuspended proteins with Streptavidin Magnetic Beads for 2 hours at RT.
-
Washing: Wash beads aggressively (1% SDS in PBS x3, 4M Urea x3, PBS x5) to remove non-specific binders.
-
Chemoselective Elution:
-
Resuspend beads in Elution Buffer (50 mM DTT).
-
Incubate for 30 minutes at RT (or 15 min at 37°C).
-
Magnetically separate beads. Collect the supernatant (contains target proteins).
-
-
Digestion: Proceed to standard trypsin digestion of the supernatant.
Protocol B: Fluorescence Imaging using Biotin-PEG4-Alkyne
Objective: Visualize azide-tagged glycans or nascent proteins in fixed cells.
Step-by-Step
-
Fixation: Fix cells with 4% Paraformaldehyde (15 min). Permeabilize with 0.25% Triton X-100.
-
Click Reaction: Prepare cocktail: PBS, 10-20 µM Biotin-PEG4-Alkyne , 2 mM Sodium Ascorbate, 100 µM CuSO4.
-
Staining: Add cocktail to cells. Incubate 1 hour at RT in the dark.
-
Wash: Wash 3x with PBS containing 0.1% Tween-20.
-
Detection: Incubate with Streptavidin-Fluorophore conjugate (e.g., Streptavidin-Alexa Fluor 488) for 30 mins.
-
Note: Because the linker is non-cleavable , the signal will remain stable even if subsequent steps involve reducing buffers.
-
Troubleshooting & Critical Controls
The "Premature Cleavage" Risk (SS-Linker)
The disulfide bond is sensitive. If your cell lysis buffer contains high concentrations of DTT or BME (common in Laemmli buffer), you will cleave the this compound immediately upon addition, preventing enrichment.
-
Solution: Perform lysis and click reaction in buffers free of reducing agents . Only add reducing agents during the specific elution step.
Control Experiments
To validate that your enrichment is specific, run these parallel samples:
-
No-Probe Control: Cells treated with vehicle (DMSO) instead of the azide probe. Process with this compound.[5]
-
Result: Should show near-zero signal in MS/Western. Any bands here are "sticky" background proteins (e.g., carboxylases which are naturally biotinylated).
-
-
No-Click Control: Azide-labeled lysate + this compound + No Copper .
-
Result: Confirms that the linkage is CuAAC-dependent and not non-specific adsorption.
-
References
-
Speers, A. E., & Cravatt, B. F. (2004). Profiling enzyme activities in vivo using click chemistry methods. Chemistry & Biology, 11(4), 535-546. Link
-
Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal chemistry: fishing for selectivity in a sea of functionality. Angewandte Chemie International Edition, 48(38), 6974-6998. Link
-
Yang, Y., et al. (2013).[6] Cleavable Trifunctional Biotin Reagents for Protein Labelling, Capture and Release.[6][7] Chemical Communications, 49, 5366-5368.[6] Link
-
Thermo Fisher Scientific. (n.d.). EZ-Link™ NHS-SS-PEG4-Biotin Instructions.[8] Link(Provides foundational protocol for SS-biotin handling).
-
Vector Laboratories. (2024). Biotin-PEG4-Alkyne Specifications and Applications. Link
Sources
- 1. A Simple and Effective Cleavable Linker for Chemical Proteomics Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Biotin-PEG4-alkyne, 1458576-00-5 | BroadPharm [broadpharm.com]
- 5. precisepeg.com [precisepeg.com]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. assets.fishersci.com [assets.fishersci.com]
Biotin-PEG4-SS-Alkyne in Chemical Proteomics: A Comprehensive Comparison Guide
Executive Summary & Mechanistic Rationale
In the rapidly evolving field of chemical proteomics and bioconjugation, the isolation of low-abundance target proteins from complex cellular lysates remains a formidable challenge. While traditional biotin-streptavidin affinity enrichment is highly specific, the virtually irreversible nature of this bond (
Biotin-PEG4-SS-Alkyne was engineered to solve this exact bottleneck. It is a tri-functional, redox-cleavable crosslinker comprising:
-
Alkyne Group: Enables highly specific, bioorthogonal Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" chemistry with azide-tagged biomolecules[2].
-
PEG4 Spacer: Enhances aqueous solubility and reduces steric hindrance during the streptavidin binding phase[2].
-
Disulfide (-SS-) Bond: A redox-sensitive, cleavable linker that remains stable in extracellular buffers but can be rapidly cleaved by reducing agents (like DTT or TCEP) to release the target protein while leaving the biotin tag permanently anchored to the enrichment bead[].
Figure 1: Chemical proteomics workflow utilizing this compound for LC-MS/MS analysis.
Comparative Performance Analysis
Choosing the correct linker chemistry is the most critical variable in a proteomics workflow. Direct quantitative comparisons demonstrate that utilizing cleavable reagents like this compound can result in the identification and quantification of over 50% more newly synthesized proteins compared to non-cleavable counterparts[4]. This dramatic increase in sensitivity is directly attributed to the elimination of background streptavidin peptides.
Table 1: Quantitative & Qualitative Comparison of Click-Biotin Linkers
| Linker Type | Example Reagent | Cleavage Mechanism | Relative MS Recovery | Key Advantage | Key Limitation |
| Non-Cleavable | Biotin-PEG4-Alkyne | Harsh Boiling (SDS) | Baseline (1.0x) | High stability, low cost. | Massive streptavidin background in MS[4]. |
| Disulfide (Redox) | This compound | DTT / TCEP | >1.5x | Mild, physiological cleavage[]. | Incompatible with native disulfide mapping. |
| Acid-Labile | DADPS-Biotin-Alkyne | 5% Formic Acid | >1.5x | Orthogonal to cellular redox states. | Can denature acid-sensitive proteins[4]. |
| Hydrazine-Labile | Dde-Biotin-Alkyne | 2% Hydrazine | >1.4x | Preserves native protein thiols. | Requires harsh nucleophilic elution[5]. |
Logical Decision Matrix for Linker Selection
To ensure experimental integrity, researchers must match the linker's cleavage chemistry to the biological question. If mapping native protein disulfide bonds is the goal, the SS-linker will confound results, and an acid-labile or hydrazine-labile linker should be selected instead.
Figure 2: Logical decision matrix for selecting the optimal Biotin-Alkyne crosslinker.
Self-Validating Experimental Protocol: Enrichment & Cleavage
As an Application Scientist, I frequently see researchers fail their this compound experiments at the CuAAC click reaction stage due to a critical misunderstanding of reducing agents. You cannot use TCEP during the click reaction. While TCEP is standard for maintaining Copper in its Cu(I) catalytic state, it is also a potent reducer of disulfide bonds. Using TCEP here will prematurely cleave the linker, destroying the probe before enrichment even begins.
The following protocol is engineered as a self-validating system, utilizing Sodium Ascorbate for the click reaction and incorporating a mandatory "Mock Click" control to filter out non-specific background binders[5].
Phase 1: The CuAAC Click Reaction
-
Prepare Lysates: Normalize your azide-tagged protein lysate to 1-2 mg/mL in a lysis buffer (e.g., 1% SDS in PBS).
-
Establish the Mock Control: Aliquot an equal volume of lysate into a "Mock" tube. This tube will undergo the exact same process but will not receive the azide-tagged metabolic probe[5].
-
Assemble the Click Master Mix: For every 1 mL of lysate, add the following reagents in this exact order to prevent Cu(II) precipitation:
-
This compound: 100 µM final concentration.
-
CuSO4: 1 mM final concentration.
-
THPTA (Ligand): 100 µM final concentration.
-
Sodium Ascorbate: 1 mM final concentration. (Causality Check: Ascorbate reduces Cu(II) to Cu(I) without breaking the -SS- bond).
-
-
Incubation: Rotate end-over-end for 1.5 hours at room temperature.
-
Precipitation: Add 4 volumes of ice-cold methanol, 1.5 volumes of chloroform, and 3 volumes of water. Centrifuge at 10,000 x g for 5 minutes to precipitate the proteins and remove unreacted click reagents.
Phase 2: Streptavidin Enrichment & Stringent Washing
-
Resuspension: Resuspend the protein pellet in 1 mL of 1% SDS in PBS. Sonicate briefly if necessary.
-
Bead Incubation: Add 50 µL of pre-washed Streptavidin-Agarose beads to both the Experimental and Mock samples. Rotate for 2 hours at room temperature[6].
-
Stringent Washing: To eliminate non-specifically bound proteins, wash the beads sequentially with:
-
2x with 1% SDS in PBS (Removes hydrophobic non-specific binders).
-
2x with 8M Urea in 50 mM Tris, pH 8.0 (Disrupts strong protein-protein interactions).
-
2x with 20% Isopropanol (Removes lipids).
-
3x with PBS (Restores physiological pH for cleavage).
-
Phase 3: Redox Cleavage & Elution
-
Disulfide Reduction: Resuspend the washed beads in 100 µL of Elution Buffer (50 mM DTT or 50 mM TCEP in PBS).
-
Incubation: Agitate at 37°C for 1 hour.
-
Causality Check: The reducing agent selectively breaks the -SS- bond in the linker. The target proteins are released into the supernatant, while the biotin moiety remains irreversibly bound to the streptavidin beads[][4].
-
-
Collection: Centrifuge the beads at 2,000 x g for 2 minutes. Carefully collect the supernatant containing your highly purified, azide-tagged target proteins.
-
Validation Analysis: Analyze both the Experimental and Mock eluates via LC-MS/MS. Any proteins identified in the Mock control are non-specific background and must be bioinformatically subtracted from your experimental dataset[5].
References
- Biotin-PEG(4)
- Source: bocsci.
- Source: researchgate.
- Source: nih.
- Source: benchchem.
- Iodoacetyl-PEG8-biotin (Comparative Data on Cleavable Linkers)
Sources
- 1. researchgate.net [researchgate.net]
- 2. Biotin-PEG(4)-SS-Alkyne - Ruixibiotech [ruixibiotech.com]
- 4. Iodoacetyl-PEG8-biotin | Benchchem [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Characterization of cellular oxidative stress response by stoichiometric redox proteomics - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Biotin-PEG4-SS-Alkyne: Operational Safety & Disposal Guide
[1]
Executive Summary & Chemical Profile[3]
Biotin-PEG4-SS-Alkyne is a specialized heterobifunctional linker used primarily in chemoproteomics and bioconjugation.[1] Its structural complexity requires a nuanced disposal strategy that goes beyond standard "organic waste" protocols.[1]
As your Senior Application Scientist, I emphasize that while this compound is generally classified as non-toxic under GHS standards, its reactive moieties (Alkyne, Disulfide) dictate specific segregation protocols to prevent inadvertent side reactions in waste streams.[2][1]
Chemical Architecture & Hazard Implications
| Component | Function | Hazard/Reactivity Note |
| Biotin | Affinity handle (Avidin/Streptavidin) | Biologically inert; non-hazardous.[2][1][3] |
| PEG4 | Hydrophilic spacer | Increases solubility; generally benign.[2][1] |
| SS (Disulfide) | Cleavable linker | Reducible: Releases thiols upon exposure to reducing agents (DTT, BME), causing potent odors.[2][1] |
| Alkyne | Click Chemistry handle | Reactive: Forms triazoles with azides.[2][1][4] Risk: Do not mix with Azides + Copper in waste containers.[2][1] |
Operational Handling & PPE
Before disposal, proper handling ensures minimal contamination.[1][5] This protocol relies on the "Barrier & Containment" principle.[1]
Personal Protective Equipment (PPE) Matrix
| PPE Item | Specification | Rationale |
| Gloves | Nitrile (0.11 mm min.[2][1] thickness) | Provides adequate barrier against DMSO/DMF (common solvents for this reagent).[2][1] |
| Eye Protection | Safety Goggles (ANSI Z87.[2][1]1) | Protects against splashes during solubilization.[1] |
| Respiratory | Fume Hood (Face Velocity >100 fpm) | Required when handling powder to prevent inhalation of particulates.[2][1] |
| Clothing | Lab Coat (Cotton/Poly blend) | Standard barrier; buttoned to the neck.[2][1] |
Waste Disposal Procedures
This section details the authoritative protocol for disposing of this compound. The core directive is Segregation .[6][1]
Critical Segregation Rule: The "Click" Hazard
WARNING: Never dispose of Alkyne reagents in the same waste container as Azides if Copper (Cu) catalysts are present.[2][1] While terminal alkynes are stable, the accidental formation of triazoles in waste drums can generate heat or unexpected byproducts. Maintain separate waste streams for "Click" reagents if possible.[1]
Protocol A: Solid Waste (Contaminated Consumables)
Applicable to: Pipette tips, weigh boats, dried residue, gloves.[2]
-
Collection: Place all solid items contaminated with this compound into a designated Solid Chemical Waste container.[6][1]
-
Labeling: Label as "Solid Waste: Contaminated with Biotin-PEG Reagents."
-
Sharps: If needles/syringes were used, they must go into a puncture-proof Sharps Container , regardless of chemical contamination.[1]
Protocol B: Liquid Waste (Stock Solutions & Reaction Mixtures)
Applicable to: Expired DMSO/DMF stocks, aqueous reaction byproducts.[2][1]
-
Solvent Identification: Determine the primary solvent.[1]
-
Disulfide Management: If the waste solution also contains reducing agents (DTT, TCEP, BME), the disulfide bond will cleave, releasing odorous thiols.[1]
Visual Workflow: Disposal Decision Tree
The following diagram outlines the logical flow for disposing of this compound waste.
Caption: Decision matrix for segregating this compound waste streams based on physical state and solvent compatibility.
Spill Management Protocol
In the event of a spill (solid powder or liquid stock), follow this "Absorb-Label-Dispose" sequence.[2][1]
-
Isolate: Evacuate the immediate area and post a "Do Not Enter" sign if the spill is significant (>100 mg or >10 mL).[1]
-
PPE Up: Ensure you are wearing double nitrile gloves, goggles, and a lab coat.[1]
-
Containment:
-
Decontamination: Clean the surface with a soap/water solution followed by 70% Ethanol.[1]
-
Disposal: Place all cleanup materials into a sealable plastic bag. Label as "Hazardous Waste - Debris from this compound Spill" and transfer to the Solid Chemical Waste bin.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Spill Control Agents and Response Kits | Fisher Scientific [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. Biotin-PEG4-alkyne, 1458576-00-5 | BroadPharm [broadpharm.com]
- 5. ethz.ch [ethz.ch]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. hoskins.biochem.wisc.edu [hoskins.biochem.wisc.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
